molecular formula C13H15N3O2 B112225 ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate CAS No. 19867-62-0

ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B112225
CAS No.: 19867-62-0
M. Wt: 245.28 g/mol
InChI Key: SDKPSMKNXBQGQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (CAS 19867-62-0) is a pyrazole derivative of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C 13 H 15 N 3 O 2 and a molecular weight of 245.28 g/mol, serves as a versatile building block for the synthesis of more complex heterocyclic systems . Its structure is characterized by an amino group at the C5 position and a benzyl substituent at the N1 position, which are key to its physicochemical properties and interactions with biological targets . A primary research application of this compound is in the development of novel anti-biofilm agents. Studies have shown that this specific pyrazole derivative, among other analogues, exhibits the ability to interfere with biofilm formation in Staphylococcus aureus strains, which is a major cause of persistent infections . The compound's mechanism of action is attributed to its molecular structure, where the amino group can form hydrogen bonds with biological molecules, and the benzyl group participates in hydrophobic interactions, potentially modulating the activity of enzymes and other proteins . Furthermore, related ethyl 5-aminopyrazole-4-carboxylate derivatives have demonstrated significant in vivo analgesic and anti-inflammatory activities in model systems, showing comparable efficacy to standard drugs like diclofenac sodium but with a lower ulcerogenic index, indicating a potentially improved safety profile . From a synthetic chemistry perspective, this compound is an ideal precursor for the construction of pharmaceutically relevant scaffolds, such as pyrazolo[4,3-d]pyrimidines, which are core structures in several bioactive molecules . Efficient synthesis often involves base-catalyzed N-benzylation of the pyrazole core using reagents like benzyl bromide and cesium carbonate in solvents such as DMF . Researchers should note that this product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet (SDS) and handle with appropriate precautions, as the compound may have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . For optimal stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 5-amino-1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPSMKNXBQGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354878
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-62-0
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction.

Synthetic Pathway

The principal synthetic route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, which is a powerful method for the formation of pyrazole rings.

The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring.

Synthesis_Pathway benzylhydrazine Benzylhydrazine intermediate Intermediate benzylhydrazine->intermediate + acrylate Ethyl 2-cyano-3-ethoxyacrylate acrylate->intermediate product Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate intermediate->product Cyclization/ Elimination

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of analogous 5-aminopyrazoles.[1][2]

Materials:

  • Benzylhydrazine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Water (deionized)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Experimental_Workflow start Start dissolve Dissolve Benzylhydrazine in Ethanol start->dissolve add_reagent Add Ethyl 2-cyano-3-ethoxyacrylate dissolve->add_reagent reflux Reflux for 6-8 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Collect Solid by Filtration precipitate->filtrate purify Recrystallize from Ethanol filtrate->purify end End purify->end

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize key data for the starting materials and a representative product of a similar synthesis.

Table 1: Properties of Starting Materials

CompoundFormulaMolar Mass ( g/mol )AppearanceCAS Number
BenzylhydrazineC₇H₁₀N₂122.17-555-96-4[3]
Ethyl 2-cyano-3-ethoxyacrylateC₈H₁₁NO₃169.18Colorless liquid or solid94-05-3[4]

Table 2: Physical and Yield Data for an Analogous Product

CompoundYield (%)Melting Point (°C)
5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester44101-103[1]

Note: The yield and melting point for the title compound, this compound, may vary and should be determined experimentally.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl, ethyl, and pyrazole moieties and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H) and ester (C=O) groups.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a straightforward process based on a well-established cyclocondensation reaction. By following the outlined protocol, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. Careful purification and thorough characterization are essential to ensure the quality of the final compound.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of Related Pyrazole Derivatives

The chemical properties of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates are influenced by the nature of the substituent at the N1 position of the pyrazole ring. Below is a summary of the available quantitative data for analogs with methyl, phenyl, and (4-methylphenyl)sulfonyl substituents. This data provides a baseline for estimating the properties of the benzyl derivative.

PropertyEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
CAS Number 31037-02-2[1][2]16078-71-015001-11-3[3]
Molecular Formula C₇H₁₁N₃O₂[1]C₁₂H₁₃N₃O₂C₁₃H₁₅N₃O₂[3]
Molecular Weight 169.18 g/mol [1]231.25 g/mol [4]245.283 g/mol [3]
Melting Point 96-100 °C[1][2]101-103 °C[5]Not Available
Appearance Solid[1]Not AvailableNot Available
Assay 97%[1]Not Availablemin 95%[3]

Spectroscopic Data of Analogs

Spectroscopic data is crucial for the identification and characterization of these compounds. The following is a summary of available data for related structures.

For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

  • ¹H NMR (DMSO-d6): The ¹H NMR spectra of pyrazoles show characteristic shifts that correspond to their proposed structures[6].

  • ¹³C NMR: The ¹³C NMR spectra show typical chemical shifts for the 4,5-dihydro-1H-pyrazole rings[6].

  • Mass Spectrometry (GC/MS): Provides information on the fragmentation pattern of the molecule[7].

For Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:

  • ¹H NMR: Spectral data is available and has been recorded on a Varian A-60 instrument[4].

  • GC-MS: Shows characteristic peaks at m/z 184, 185, and 231[4].

Synthesis and Experimental Protocols

The synthesis of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates generally involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon. A common method is the reaction of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.

General Experimental Protocol:

A solution of the appropriately substituted hydrazine (e.g., phenylhydrazine) and ethyl (ethoxymethylene)cyanoacetate is prepared in a suitable solvent, typically ethanol or acetic acid[5][8]. The reaction mixture is then heated under reflux for several hours. After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Example Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:

A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol was refluxed for 6 hours. The mixture was allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours. The reaction mixture was poured into ice water, and the precipitated solid was collected by filtration. The solid was recrystallized from ethanol to yield the final product[5].

Logical Workflow for Synthesis

The synthesis of these pyrazole derivatives follows a logical and reproducible workflow, which can be adapted for the synthesis of the target compound, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, by using benzylhydrazine as the starting material.

SynthesisWorkflow reagents Substituted Hydrazine (e.g., Benzylhydrazine) + Ethyl (ethoxymethylene)cyanoacetate reaction Cyclization Reaction (Reflux in Ethanol) reagents->reaction 1 workup Reaction Work-up (Cooling, Precipitation) reaction->workup 2 isolation Isolation (Filtration) workup->isolation 3 purification Purification (Recrystallization) isolation->purification 4 product Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate purification->product 5

A generalized workflow for the synthesis of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates.

Biological Activities of the Pyrazole Core

The 5-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry and drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Certain pyrazole derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes[9][10].

  • Antimicrobial and Antiviral Properties: The pyrazole nucleus is a constituent of various compounds with demonstrated antimicrobial and antiviral activities[10].

  • Anticancer Activity: Some novel pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents[9].

The biological profile of this compound would need to be determined through specific in vitro and in vivo studies. The presence of the benzyl group may influence its potency and selectivity for various biological targets.

Safety and Handling

While specific safety data for the title compound is unavailable, related compounds are known to cause skin and eye irritation and may cause respiratory irritation[1][4]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate has not been reported in publicly accessible crystallographic databases. This guide therefore presents a detailed analysis of closely related and structurally characterized analogues: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate . The methodologies and findings discussed provide a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, and its analogues are of significant interest due to their potential as intermediates in the synthesis of novel pharmaceuticals. Understanding their three-dimensional structure is paramount for rational drug design, enabling the fine-tuning of molecular interactions with biological targets. This whitepaper provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of representative ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates, based on established literature methodologies.

Synthesis

A common and effective method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.

General Synthetic Protocol:

  • Reaction Setup: A solution of the appropriately substituted hydrazine (e.g., benzylhydrazine, (4-methylphenyl)sulfonylhydrazide, or (2,4-dinitrophenyl)hydrazine) (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 6 to 18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the desired ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise molecular structure.

Crystal Growth: Diffraction-quality crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion. For instance, slow diffusion of ethanol into a solution of the compound can yield well-formed crystals.[1]

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected over a range of angles.

  • The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Crystallographic Data and Structural Analysis

The following tables summarize the key crystallographic data for two analogues of the target compound.

Crystal Data and Structure Refinement
ParameterEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2]Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate[3]
Chemical FormulaC₁₃H₁₅N₃O₄SC₁₂H₁₁N₅O₆
Formula Weight309.34321.25
Crystal SystemMonoclinic-
Space GroupP2₁/n-
a (Å)6.27869(7)-
b (Å)15.43607(12)-
c (Å)15.27141(13)-
β (°)96.2633(9)-
Volume (ų)1471.24(2)-
Z4-
Temperature (K)100-
Radiation (Å)Cu Kα (1.54184)Mo Kα (0.71073)
Reflections Collected51079-
Independent Reflections3043-
R_int0.024-
Final R indices [I > 2σ(I)]R₁ = 0.027, wR₂ = 0.074-
Goodness-of-fit on F²1.05-

Data for the dinitrophenyl derivative was limited in the search results.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene and pyrazole rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 77.48(3)°.[1][2] The molecular packing is stabilized by a network of hydrogen bonds. The amino group participates in both intramolecular and intermolecular hydrogen bonds.[1][2] Notably, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into chains.[1][2] Furthermore, π-π stacking interactions are observed between the benzene and pyrazole rings of adjacent molecules, with a centroid-centroid distance of 3.680(3) Å, which helps to consolidate the crystal packing into layers.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of the title compounds. Due to the absence of information on the biological activity of these specific compounds, a signaling pathway diagram cannot be provided.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Substituted Hydrazine + Ethyl (ethoxymethylene)cyanoacetate reflux Reflux in Ethanol start->reflux cool Cooling & Precipitation reflux->cool filter Filtration cool->filter recrystallize Recrystallization filter->recrystallize product Purified Product recrystallize->product crystal_growth Single Crystal Growth product->crystal_growth xray X-ray Diffraction Data Collection crystal_growth->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure refine->final_structure

References

Technical Guide: Spectroscopic Analysis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. Due to the absence of publicly available experimental data for this specific compound, the information presented herein is a predictive analysis based on the reported data of closely related structural analogs. This guide also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.60 - 7.20m5HAr-H (benzyl)Complex multiplet for the aromatic protons of the benzyl group.
~7.85s1HPyrazole-H Singlet for the proton on the pyrazole ring.
~5.30s2HN-CH₂ -PhSinglet for the benzylic protons.
~4.20q2HO-CH₂ -CH₃Quartet for the ethyl ester methylene protons.
~4.15br s2HNH₂ Broad singlet for the amino protons, may be exchangeable with D₂O.
~1.25t3HO-CH₂-CH₃ Triplet for the ethyl ester methyl protons.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~165.0C =O (ester)Carbonyl carbon of the ethyl ester.
~150.0C 5 (pyrazole)Carbon bearing the amino group.
~140.0C 3 (pyrazole)
~137.0C (ipso, benzyl)Quaternary carbon of the benzyl group attached to the pyrazole nitrogen.
~129.0C H (para, benzyl)Aromatic carbons of the benzyl group.
~128.5C H (ortho, benzyl)Aromatic carbons of the benzyl group.
~127.0C H (meta, benzyl)Aromatic carbons of the benzyl group.
~95.0C 4 (pyrazole)Carbon bearing the carboxylate group.
~60.0O-C H₂-CH₃Methylene carbon of the ethyl ester.
~53.0N-C H₂-PhBenzylic carbon.
~14.5O-CH₂-C H₃Methyl carbon of the ethyl ester.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretationNotes
~245.12[M+H]⁺Predicted molecular ion peak for C₁₃H₁₅N₃O₂.
~200[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
~172[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
~91[C₇H₇]⁺Tropylium ion, characteristic fragment for a benzyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for compounds of this class.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

    • Set the mass range to scan for the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualizations

3.1 Synthetic Pathway

The synthesis of this compound would likely follow a well-established route for the formation of pyrazoles. A common method involves the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product benzylhydrazine Benzylhydrazine condensation Condensation/ Cyclization benzylhydrazine->condensation ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate ethyl_2_cyano_3_ethoxyacrylate->condensation product This compound condensation->product

Caption: General synthetic route to this compound.

3.2 Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Result synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms other Other Analyses (e.g., IR, Elemental Analysis) purification->other final_product Pure this compound nmr->final_product ms->final_product other->final_product

References

An In-depth Technical Guide to the Formation of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the reaction mechanism, provides experimental protocols, and presents relevant physicochemical and spectroscopic data.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules, including potent inhibitors of various enzymes and receptor antagonists. Understanding its formation is critical for the efficient and scalable synthesis of novel drug candidates.

Mechanism of Formation

The most common and efficient synthesis of this compound involves the condensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a well-established pathway for pyrazole synthesis from a hydrazine and a 1,3-dielectrophilic component.

The mechanism can be described in the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of benzylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring.

This reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and is often accelerated by heating.

Signaling Pathway Diagram

reaction_mechanism Mechanism of Formation of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzylhydrazine Benzylhydrazine Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl (ethoxymethylene)cyanoacetate->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization This compound This compound Cyclic Intermediate->this compound Tautomerization

Caption: Reaction pathway for the synthesis of the target pyrazole.

Experimental Protocols

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute Ethanol (or Glacial Acetic Acid)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 to 1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the physicochemical and spectroscopic data for this compound and its close analogs. Data for the target compound is inferred from these analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₁₅N₃O₂245.28Not ReportedSolid (Expected)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateC₁₂H₁₃N₃O₂231.25101-103Solid
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.1896-100Solid
Spectroscopic Data Comparison (Analogous Compounds)

The following table presents typical spectroscopic data for analogous 1-substituted-5-aminopyrazole-4-carboxylates. This data can be used as a reference for the characterization of the title compound.

Spectroscopic DataEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
¹H NMR (δ, ppm) 7.6-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, pyrazole-H), 5.8 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃)7.4 (s, 1H, pyrazole-H), 5.7 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (δ, ppm) 165.0 (C=O), 150.1 (C-5), 139.2 (Ar-C), 138.5 (C-3a), 129.1 (Ar-CH), 126.5 (Ar-CH), 121.2 (Ar-CH), 98.5 (C-4), 59.8 (OCH₂CH₃), 14.7 (OCH₂CH₃)165.2 (C=O), 150.5 (C-5), 138.8 (C-3a), 98.2 (C-4), 59.6 (OCH₂CH₃), 34.5 (N-CH₃), 14.8 (OCH₂CH₃)
IR (cm⁻¹) ~3400, 3300 (N-H str), ~1680 (C=O str), ~1620 (N-H bend), ~1500, 1450 (Ar C=C str)~3400, 3300 (N-H str), ~1685 (C=O str), ~1625 (N-H bend)
Mass Spec (m/z) 231 (M⁺)169 (M⁺)

Conclusion

The synthesis of this compound is a straightforward and efficient process, primarily achieved through the condensation of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This technical guide provides the fundamental knowledge required for the synthesis, characterization, and utilization of this important heterocyclic building block in the field of drug discovery and development. The provided mechanism, experimental protocol, and comparative data serve as a valuable resource for researchers in organic and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the essential starting materials, outlines established experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Starting Materials

The synthesis of this compound predominantly relies on the cyclocondensation reaction between a substituted hydrazine and a versatile three-carbon synthon. The selection of these precursors is critical for achieving high yields and purity of the final product.

The most crucial starting material for introducing the benzyl group at the N1 position of the pyrazole ring is benzylhydrazine or its salts, such as benzylhydrazine dihydrochloride.[1] The other key reactant is typically an acrylic acid derivative that provides the carbon backbone for the pyrazole ring and incorporates the necessary amino and ethyl carboxylate functionalities.

Two primary classes of acrylic acid derivatives have been successfully employed for this synthesis:

  • Ethyl 2-cyano-3-ethoxyacrylate: Also known as ethyl (ethoxymethylene)cyanoacetate, this is a widely used and commercially available starting material.[2][3][4][5] Its reaction with hydrazines is a common method for constructing the 5-aminopyrazole-4-carboxylate scaffold.

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate: This dithioacetal derivative serves as a valuable alternative to the ethoxyacrylate.[6][7][8][9]

The general synthetic approach involves the reaction of benzylhydrazine with one of these acrylic acid derivatives, leading to the formation of the desired pyrazole ring system. The reaction mechanism typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of either ethanol or methanethiol.

Synthesis Routes and Experimental Protocols

The primary and most direct route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.

Primary Synthetic Pathway

G cluster_reactants Starting Materials cluster_product Product A Benzylhydrazine C This compound A->C Ethanol Reflux B Ethyl 2-cyano-3-ethoxyacrylate B->C

Caption: Primary synthesis of this compound.

Experimental Protocol: Synthesis from Benzylhydrazine and Ethyl (ethoxymethylene)cyanoacetate

This protocol is adapted from analogous syntheses of similar pyrazole derivatives.[4][5]

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute Ethanol

Procedure:

  • Dissolve benzylhydrazine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the mixture can be poured into ice water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of related 5-aminopyrazole-4-carboxylates, which can be adapted for the target molecule.

Starting Material 1Starting Material 2SolventReaction ConditionsYieldReference
PhenylhydrazineEthyl (ethoxymethylene)cyanoacetateEthanolReflux, 6-14 hours44%[4]
2-HydrazinopyridineEthyl (ethoxymethylene)cyanoacetateEthanolReflux, 2.5 hours-[5]
4-Methylbenzenesulfonohydrazide(E)-ethyl 2-cyano-3-ethoxyacrylateEthanolReflux, 16 hours60-96%[2]

Alternative Synthetic Approaches

While the direct condensation of benzylhydrazine and an acrylate derivative is the most common method, other strategies for pyrazole synthesis can be considered. These often involve multi-component reactions.

Multi-component Synthesis Workflow

G cluster_reactants Starting Materials cluster_product Product A Benzaldehyde E Substituted Pyrazole Derivative A->E B Malononitrile B->E C Benzylhydrazine C->E D Ethyl acetoacetate D->E One-pot reaction

Caption: Generalized multi-component workflow for pyrazole synthesis.

Multi-component reactions, often involving an aldehyde, a source of active methylene such as malononitrile or ethyl acetoacetate, and a hydrazine, provide a convergent and efficient route to highly substituted pyrazoles.[10] While not directly reported for the title compound, this approach offers a viable alternative for library synthesis and exploring structural diversity.

Conclusion

The synthesis of this compound is a well-established process primarily relying on the condensation of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This method is robust, scalable, and utilizes readily available starting materials. The provided protocols and quantitative data serve as a solid foundation for researchers and professionals in the field of drug discovery and development to produce this valuable synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

The Physicochemical and Chemical Landscape of Substituted Aminopyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core physical and chemical characteristics of substituted aminopyrazoles, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their synthesis, characterization, and the signaling pathways they modulate, supported by detailed experimental protocols and data.

Substituted aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They form the core scaffold of numerous drugs and clinical candidates, acting as potent inhibitors of various protein kinases. Understanding their physicochemical properties is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful drug development.

Physicochemical Characteristics

The physicochemical properties of substituted aminopyrazoles are heavily influenced by the nature and position of their substituents. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters are summarized below for representative aminopyrazole-containing compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaAqueous Solubility
3-AminopyrazoleC₃H₅N₃83.0934-37[1][2]218 (at 122 mmHg)[1]15.28 (predicted)[1]Very soluble[3]
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37161–164Not availableNot availablePractically insoluble
FipronilC₁₂H₄Cl₂F₆N₄OS437.15Not availableNot availableNot available1.9 mg/L (pH 5), 2.4 mg/L (pH 9) at 20°C[4][5]

Table 1: Physicochemical Properties of Representative Aminopyrazole-Containing Compounds. This table provides a comparative overview of key physical and chemical data for the parent 3-aminopyrazole and two prominent drugs, Celecoxib and Fipronil, which feature a substituted pyrazole core.

Spectroscopic Characterization

The structural elucidation of substituted aminopyrazoles relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyrazole ring and the nature of the substituents. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The N-H stretching vibrations of the amino group and the pyrazole ring, as well as vibrations associated with various substituents, provide valuable structural information.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Synthesis and Characterization Workflow

The synthesis of substituted aminopyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. Subsequent characterization ensures the purity and structural integrity of the synthesized molecules.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) reaction Condensation Reaction start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity final Pure, Characterized Substituted Aminopyrazole purity->final

Figure 1: General workflow for the synthesis and characterization of substituted aminopyrazoles.

A more specific example is the synthesis of the selective COX-2 inhibitor, Celecoxib.

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification & Characterization s1_start 4-Methylacetophenone + Ethyl Trifluoroacetate s1_reaction Claisen Condensation s1_start->s1_reaction s1_product 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione s1_reaction->s1_product s2_reaction Cyclocondensation s1_product->s2_reaction s2_start 4-Sulfamoylphenylhydrazine s2_start->s2_reaction workup Work-up & Recrystallization s2_reaction->workup characterization Spectroscopic Analysis (NMR, MS) workup->characterization final Celecoxib characterization->final

Figure 2: Synthetic workflow for the preparation of Celecoxib.

Key Signaling Pathways Modulated by Substituted Aminopyrazoles

Substituted aminopyrazoles are renowned for their ability to inhibit protein kinases involved in various cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in numerous cancers. Certain aminopyrazole derivatives have been developed as potent FGFR inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR

Figure 3: Inhibition of the FGFR signaling pathway by substituted aminopyrazoles.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Aminopyrazole-based compounds have been developed as effective JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK

Figure 4: Inhibition of the JAK/STAT signaling pathway by substituted aminopyrazoles.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is crucial for the development and maintenance of secondary lymphoid organs and B-cell maturation. Its aberrant activation is linked to certain lymphoid malignancies. N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a central component of this pathway.

NonCanonical_NFkB_Pathway Ligand Ligand (e.g., LTβ, BAFF) Receptor TNFR Superfamily Receptor Ligand->Receptor TRAF_cIAP TRAF-cIAP Complex Receptor->TRAF_cIAP Inhibits NIK NIK TRAF_cIAP->NIK Degrades (constitutively) IKKa IKKα Dimer NIK->IKKa Activates p100_RelB p100/RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->NIK

Figure 5: Inhibition of the non-canonical NF-κB signaling pathway by substituted aminopyrazoles.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of substituted aminopyrazoles.

General Procedure for the Synthesis of 3-Substituted-5-Aminopyrazoles

A common method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a specific buffer) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Spectroscopic Analysis Protocol (NMR)

NMR spectroscopy is essential for structural confirmation.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Standard acquisition parameters are used, and the number of scans is adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the structure of the molecule.

This technical guide provides a foundational understanding of the physical and chemical characteristics of substituted aminopyrazoles. The presented data, protocols, and pathway diagrams serve as a valuable resource for scientists engaged in the design and development of novel aminopyrazole-based therapeutics. Further exploration into the structure-activity relationships (SAR) and structure-property relationships (SPR) will continue to drive the optimization of this important class of compounds.

References

exploring the reactivity of the amino group in 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

Introduction

5-Aminopyrazoles are a cornerstone class of heterocyclic compounds, highly valued in organic synthesis and medicinal chemistry. Their structural framework is a key component in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2] The significance of this scaffold is largely due to the versatile reactivity of its functional groups, particularly the exocyclic amino group at the C-5 position. This guide provides a detailed exploration of the reactivity of this amino group, offering insights for researchers, scientists, and drug development professionals.

The 5-aminopyrazole core is a polyfunctional system possessing multiple nucleophilic centers: the endocyclic 'pyrrole-like' nitrogen (N-1), the exocyclic amino group (5-NH2), and the electron-rich carbon at the C-4 position.[3] This multiplicity of reactive sites presents both opportunities and challenges in regioselective synthesis, making a thorough understanding of the amino group's reactivity paramount for the strategic design of novel therapeutics.

G A B Nucleophilic Sites on 5-Aminopyrazole

Figure 1: Key nucleophilic sites of the 5-aminopyrazole scaffold.

Key Reactions Involving the 5-Amino Group

The reactivity of the 5-amino group is predominantly nucleophilic, readily participating in reactions with a wide range of electrophiles. This reactivity is central to the derivatization and construction of complex fused heterocyclic systems.

N-Acylation, N-Sulfonylation, and N-Alkylation

Direct functionalization of the amino group through acylation, sulfonylation, and alkylation is a fundamental strategy for modifying the properties of the pyrazole scaffold. These reactions typically proceed by treating the 5-aminopyrazole with corresponding acyl halides, sulfonyl chlorides, or alkyl halides.[4][5]

  • Acylation: Forms stable amide derivatives, often used to introduce new pharmacophores or to modulate the electronic properties of the molecule.[6]

  • Sulfonylation: Yields sulfonamides, a common functional group in many therapeutic agents.[7]

  • Alkylation: Introduces alkyl groups, which can alter lipophilicity and steric profile.[4][8]

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium.[7] These pyrazolyl-5-diazonium salts are versatile intermediates that can undergo various transformations:

  • Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.[9][10]

  • Intramolecular Cyclization: In substrates with a suitably positioned aryl group, the diazonium intermediate can undergo intramolecular azo coupling to yield fused tricyclic systems, such as pyrazolo[3,4-c]cinnolines.[9][11]

  • Cyclization with Active Methylene Compounds: Reaction with compounds containing active methylene groups can lead to the formation of fused pyrazolo[1,5-c]-as-triazine derivatives.[11]

Condensation and Cyclization to Fused Heterocycles

Perhaps the most significant application of 5-aminopyrazoles in drug discovery is their use as synthons for building fused heterocyclic systems. The 5-amino group, often in concert with the N-1 ring nitrogen, acts as a bidentate nucleophile in condensation reactions with 1,3-dielectrophiles.

This strategy is extensively used to synthesize pyrazolo[3,4-d]pyrimidines , which are structural analogues and bioisosteres of purines.[12][13] This scaffold is present in numerous kinase inhibitors and other targeted therapies. The reaction typically involves condensing the 5-aminopyrazole with reagents like formamide, N,N-substituted amides (Vilsmeier reaction), or β-ketonitriles.[14][15][16]

G start 5-Aminopyrazole product1 N-Acyl / N-Sulfonyl Derivative start->product1 Acylation / Sulfonylation product2 Pyrazolyl-5-Diazonium Salt start->product2 Diazotization product3 Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) start->product3 Condensation/ Cyclization reagent1 Acyl Halide / Sulfonyl Chloride reagent2 NaNO₂ / Acid reagent3 1,3-Dielectrophile (e.g., Vilsmeier Reagent) product4 Azo Dye / Fused Triazine product2->product4 Coupling/ Cyclization

Figure 2: Major reaction pathways of the 5-aminopyrazole amino group.

Influence on C-4 Ring Reactivity

The 5-amino group is a potent activating group, significantly increasing the electron density of the pyrazole ring, particularly at the C-4 position. This activation facilitates electrophilic substitution at C-4, a reaction that is otherwise difficult on an unsubstituted pyrazole ring. A notable example is the laccase-mediated C-4 arylation of 5-aminopyrazoles with catechols, which proceeds under mild conditions without the need for protecting the amino group.[4]

Quantitative Data Summary

The following tables summarize yields for representative reactions, demonstrating the efficiency of these transformations.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Starting 5-Aminopyrazole Reagent Conditions Yield (%) Reference
1,3-Diphenyl-1H-pyrazol-5-amine PBr₃, DMF, then NH(SiMe₃)₂ 60 °C, 1-2 h 91% [14]
3-Methyl-1-phenyl-1H-pyrazol-5-amine PBr₃, DMF, then NH(SiMe₃)₂ 60 °C, 1-2 h 85% [14]

| Methyl 5-aminopyrazole-4-carboxylate | Trimethyl orthoformate, Aniline | Microwave irradiation | High |[17] |

Table 2: Diazotization and Coupling/Cyclization Reactions

Starting 5-Aminopyrazole Derivative Reagent / Coupling Partner Product Type Yield (%) Reference
5-Amino-4-(3,4-dimethoxyphenyl) derivative NaNO₂, Acetic Acid Pyrazolo[3,4-c]cinnoline 31% [9][11]
5-Amino-4-(3,4-dimethoxyphenyl) derivative NaNO₂, H₂SO₄ then β-Naphthol Azo Dye 70% [9][11]

| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, H₂SO₄ then N,N-dimethylaniline | Azo Dye | 62% |[9][11] |

Table 3: C-4 Arylation of 5-Aminopyrazoles

Starting 5-Aminopyrazole Catechol Derivative Conditions Yield (%) Reference
1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine Benzene-1,2-diol Laccase, O₂, pH 5 buffer 94% [4]
1,3-Diphenyl-1H-pyrazol-5-amine 4-Methylbenzene-1,2-diol Laccase, O₂, pH 5 buffer 81% [4]

| 3-(4-Chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amine| Benzene-1,2-diol | Laccase, O₂, pH 5 buffer | 59% |[4] |

Experimental Protocols

Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[14][15]

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine via a Vilsmeier reaction followed by heterocyclization.

G start Start step1 Dissolve 1,3-diphenyl-1H-pyrazol-5-amine in anhydrous DMF. start->step1 step2 Add PBr₃ (3.0 equiv) dropwise. Maintain temperature at 0-5 °C. step1->step2 step3 Heat the reaction mixture to 60 °C. Stir for 1.0 - 2.0 hours. step2->step3 step4 Cool to room temperature. Add hexamethyldisilazane (HMDS, 3.0 equiv). step3->step4 step5 Heat again to 60 °C. Stir for 2.0 hours. step4->step5 step6 Quench the reaction with saturated NaHCO₃ solution. step5->step6 step7 Extract the product with ethyl acetate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End step8->end

Figure 3: Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diphenyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5 °C in an ice bath. Add phosphorus tribromide (PBr₃, 3.0 equiv) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60 °C. Stir at this temperature for 1.0 to 2.0 hours. Monitor the reaction progress by TLC.

  • Heterocyclization: Cool the mixture to room temperature and add hexamethyldisilazane (HMDS, 3.0 equiv).

  • Final Reaction: Heat the mixture again to 60 °C and stir for an additional 2.0 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Laccase-Mediated C-4 Arylation of a 5-Aminopyrazole[4]

This protocol describes an environmentally friendly, enzyme-catalyzed C-H functionalization at the C-4 position.

  • Reaction Mixture: In a flask, dissolve the 5-aminopyrazole derivative (1.0 equiv) and the catechol derivative (1.2 equiv) in a pH 5 acetate buffer solution.

  • Enzyme Addition: Add the laccase enzyme (e.g., Novozym 51003) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere (an O₂ balloon is sufficient) for 24-48 hours.

  • Extraction: After the reaction is complete (monitored by TLC), extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the residue by column chromatography to yield the C-4 arylated product.

Application in Drug Development

The derivatives synthesized through these reactions are of immense interest in drug development. For instance, pyrazolo[3,4-d]pyrimidines often function as ATP-competitive kinase inhibitors. They mimic the purine core of ATP and bind to the kinase's active site, blocking the downstream signaling pathway that contributes to disease progression, such as tumor growth or inflammation.[18]

G receptor Growth Factor Receptor (e.g., VEGFR-2) kinase Kinase Domain receptor->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase Binds substrate Substrate Protein substrate->kinase pathway Downstream Signaling p_substrate->pathway response Cellular Response (e.g., Proliferation, Angiogenesis) pathway->response inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->kinase Blocks ATP Binding Site

Figure 4: Inhibition of a kinase signaling pathway by a pyrazole derivative.

This understanding of the reactivity of 5-aminopyrazoles allows medicinal chemists to rationally design and synthesize focused libraries of compounds, accelerating the discovery of new and effective therapeutic agents.

References

Theoretical and Computational Insights into Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a member of the biologically significant 5-aminopyrazole class of compounds. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on its close analogs to present a detailed understanding of its structural, electronic, and potential biological properties. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

The 5-aminopyrazole core is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Understanding the theoretical underpinnings of these molecules is crucial for rational drug design and optimization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key pharmacophoric features of the 5-aminopyrazole ring with a flexible benzyl substituent at the N1 position and an ethyl carboxylate group at C4. These features are expected to influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

While specific crystallographic data for the title compound is not available, studies on analogous compounds such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate provide valuable insights into the expected structural characteristics.[3][4]

Table 1: Comparison of Physicochemical Properties of Related Pyrazole Derivatives

PropertyEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[5]Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[6]
Molecular Formula C₁₂H₁₃N₃O₂C₇H₁₁N₃O₂
Molecular Weight 231.25 g/mol 169.18 g/mol
Melting Point Not available96-100 °C

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound. Key methodologies employed in the study of related pyrazole derivatives include Density Functional Theory (DFT) and molecular docking.

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazole derivatives, DFT studies have been used to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

  • Calculate Vibrational Frequencies: Predict infrared and Raman spectra to aid in experimental characterization.

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocol: A General DFT Workflow

A typical DFT study on a pyrazole derivative would involve the following steps:

  • Structure Building: The 3D structure of the molecule is built using software like GaussView or Avogadro.

  • Geometry Optimization: The structure is optimized to its lowest energy state using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: FMOs, MEP, and other electronic properties are calculated on the optimized geometry.

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation & Verification B->C D 4. FMO Analysis (HOMO/LUMO) C->D E 5. MEP Mapping C->E F 6. Spectroscopic Prediction (IR/Raman) C->F

Caption: General workflow for DFT analysis of pyrazole derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential mechanism of action and for structure-based drug design. For pyrazole derivatives, which are known to inhibit various enzymes, molecular docking can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.

Experimental Protocol: A General Molecular Docking Workflow

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structure is optimized.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.

Docking_Workflow A 1. Obtain Protein (PDB) & Ligand Structures B 2. Prepare Protein & Ligand (Add H, Assign Charges) A->B C 3. Define Binding Site B->C D 4. Perform Docking Simulation (e.g., AutoDock) C->D E 5. Analyze Docking Poses & Interactions D->E F 6. Identify Key Binding Residues E->F Drug_Development_Logic cluster_synthesis Synthesis & Characterization cluster_computational Computational Studies cluster_biological Biological Evaluation A Starting Materials B Chemical Synthesis A->B C Purification B->C D Structural Characterization (NMR, MS, X-ray) C->D E DFT Analysis D->E F Molecular Docking D->F G In Vitro Assays (e.g., Enzyme Inhibition) D->G F->G H Cell-based Assays G->H I In Vivo Studies H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This protocol is adapted from established methods for the synthesis of structurally similar 5-aminopyrazole derivatives.

Experimental Protocol

The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Ice water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water. A solid precipitate of this compound should form.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with cold water and then recrystallize it from ethanol to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of a related compound, which can be used as a reference for the synthesis of this compound.

ParameterValue (for a related synthesis[1])
Reactants
Phenylhydrazine31.9 g
Ethyl (ethoxymethylene)cyanoacetate50.0 g
Solvent
Ethanol500 ml
Reaction Conditions
TemperatureReflux
Time6 hours (initial), plus 8 hours (additional)
Product
Yield38.0 g (44%)
Melting Point101-103 °C

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product benzylhydrazine Benzylhydrazine dissolve Dissolve Benzylhydrazine in Ethanol benzylhydrazine->dissolve cyanoacetate Ethyl (ethoxymethylene)cyanoacetate add_reagent Add Cyanoacetate cyanoacetate->add_reagent dissolve->add_reagent reflux Reflux for 6-8 hours add_reagent->reflux precipitate Pour into Ice Water reflux->precipitate filtrate Filter the Solid precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry under Vacuum recrystallize->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. As with any synthetic compound intended for pharmaceutical use, rigorous characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the full characterization of this compound. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

  • Elemental Analysis: To confirm the elemental composition.

The following sections provide detailed protocols and expected data for each of these techniques. The data presented is based on closely related analogs and serves as a representative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl (-CH₃)~1.3Triplet~7.1
Ethyl (-CH₂)~4.2Quartet~7.1
Benzyl (-CH₂)~5.3Singlet-
Amino (-NH₂)~5.8Broad Singlet-
Pyrazole (C3-H)~7.8Singlet-
Phenyl (aromatic)~7.2-7.4Multiplet-
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Assignment Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14
Ethyl (-CH₂)~60
Benzyl (-CH₂)~55
Pyrazole (C4)~98
Phenyl (aromatic)~127-137
Pyrazole (C5)~150
Pyrazole (C3)~155
Ester (C=O)~165
Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Tune and shim the spectrometer for the chosen solvent.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

  • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

Molecular Formula: C₁₃H₁₅N₃O₂ Molecular Weight: 245.28 g/mol

Technique Ion m/z (expected)
Electrospray Ionization (ESI)[M+H]⁺246.12
Electron Ionization (EI)M⁺245

Expected Fragmentation: The primary fragmentation in EI-MS is expected to involve the loss of the ethyl ester group and cleavage of the benzyl group. A prominent fragment would be observed at m/z 91, corresponding to the benzyl cation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with ESI or EI ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For direct infusion, introduce the sample solution into the ion source at a constant flow rate.

  • For LC-MS, inject the sample onto an appropriate HPLC column.

Data Acquisition:

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

  • If desired, perform fragmentation analysis (MS/MS) on the parent ion to obtain further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FT-IR Spectral Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amino)Stretching3400-3300 (two bands)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (ester)Stretching~1700
C=N, C=C (pyrazole, phenyl)Stretching1600-1450
C-O (ester)Stretching1250-1100
Experimental Protocol: FT-IR Spectroscopy

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and can also be used for quantification.

HPLC Method Parameters (Example)
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Sample Preparation:

  • Accurately weigh a small amount of the sample (~1 mg).

  • Dissolve the sample in a known volume of a suitable solvent (e.g., mobile phase) to a final concentration of ~0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Acquisition and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient method.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.

Theoretical vs. Expected Elemental Composition

Molecular Formula: C₁₃H₁₅N₃O₂

Element Theoretical (%)
Carbon (C)63.66
Hydrogen (H)6.16
Nitrogen (N)17.13
Experimental Protocol: Elemental Analysis

Instrumentation: An elemental analyzer.

Sample Preparation:

  • Accurately weigh a small amount of the dry, pure sample (~2-3 mg).

  • The sample is combusted in a high-temperature furnace.

Data Analysis:

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument's software calculates the percentage of each element.

  • The experimental values should be within ±0.4% of the theoretical values.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI, EI) Purification->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Compositional Verification Final_Report Comprehensive Analytical Report NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC->Final_Report EA->Final_Report

Caption: Overall analytical workflow for the characterization of the target compound.

Logic of Spectroscopic Analysis

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Target_Compound This compound NMR NMR (¹H & ¹³C) Target_Compound->NMR MS Mass Spec. Target_Compound->MS FTIR FT-IR Target_Compound->FTIR Structure Molecular Structure (Connectivity) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Confirmation Confirmed Identity of Compound Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation

Caption: Logical relationship of spectroscopic methods for identity confirmation.

Application Note: HPLC Analysis for Purity Determination of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method provides excellent separation, specificity, and precision, making it suitable for quality control and routine analysis in research and drug development settings.

Introduction

This compound is a member of the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a crucial building block in medicinal chemistry for the development of various therapeutic agents. Given its role as a pharmaceutical intermediate, ensuring the purity and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.[1] This document provides a detailed isocratic RP-HPLC method developed for the express purpose of determining the purity of this compound and separating it from potential process-related impurities.

Experimental Protocol

2.1 Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Solvents: HPLC-grade Methanol and Water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (>99.5% purity).

  • Sample: Test batch of this compound.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[3]

2.2 Chromatographic Conditions

The chromatographic conditions were optimized to achieve a good resolution and well-defined peak shape for the main analyte.[2]

ParameterCondition
Mobile Phase Methanol : Water (with 0.1% Formic Acid) (70:30, v/v)
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes

2.3 Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, 700 mL of HPLC-grade Methanol was mixed with 300 mL of HPLC-grade Water. 1.0 mL of Formic acid was added, and the solution was thoroughly mixed and degassed by sonication.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2] This serves as the stock solution.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare a 100 mL solution in the same manner as the standard solution. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][3]

2.4 System Suitability

Before commencing sample analysis, the chromatographic system's performance is verified through system suitability testing (SST).[4] The standard solution is injected five times, and the following parameters are evaluated to ensure the system is operating correctly.[5][6][7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (RSD%) ≤ 2.0% for peak area and retention time

Results and Discussion

The developed HPLC method successfully separated the main peak of this compound from other impurities. The retention time for the main analyte was observed to be approximately 5.8 minutes under the specified conditions. The peak shape was symmetrical, with a tailing factor well within the acceptable limit.

3.1 Quantitative Data

The purity of the sample is calculated based on the area percent of all the peaks in the chromatogram. The following table presents representative data from the analysis of a sample batch.

ComponentRetention Time (min)Peak AreaPurity (%)
Impurity 13.215,4000.25
Analyte 5.8 6,125,000 99.65
Impurity 28.16,1500.10

Purity (%) is calculated as: (Peak Area of Analyte / Total Peak Area) x 100

3.2 Workflow Diagram

The logical workflow for the HPLC purity analysis is illustrated in the diagram below. This process ensures that each step, from preparation to final reporting, is conducted in a systematic and reproducible manner.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_processing 3. Data Processing & Reporting prep_mobile Mobile Phase Preparation sys_setup System Setup & Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suit System Suitability Testing (SST) prep_std->sys_suit prep_sample Sample Solution Preparation & Filtration data_acq Sample Injection & Data Acquisition prep_sample->data_acq sys_setup->sys_suit sys_suit->data_acq If SST Passes integration Chromatogram Integration data_acq->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is specific, precise, and reliable for the purity determination of this compound. The simple isocratic mobile phase, combined with a standard C18 column, allows for a short analysis time and robust performance, making it an ideal tool for quality control in both academic and industrial laboratories. The method meets all typical system suitability requirements, ensuring the integrity of the analytical results.

References

using ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a kinase inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct use of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a kinase inhibitor is not currently available in the reviewed scientific literature. The following application notes and protocols are based on a structurally related class of compounds, specifically 5-amino-1H-pyrazole-4-carboxamide derivatives , which have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[1] The data and methodologies presented herein are for a representative compound from this class, designated as compound 10h , and are intended to serve as a comprehensive guide for researchers interested in the evaluation of similar pyrazole-based scaffolds as kinase inhibitors.

Introduction: Pyrazole Scaffolds as Kinase Inhibitors

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including kinase inhibition.[2] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.

The 5-amino-1H-pyrazole-4-carboxamide scaffold, in particular, has shown significant promise for the development of potent and selective kinase inhibitors.[1][2] These compounds can be functionalized at various positions to optimize their binding affinity, selectivity, and pharmacokinetic properties. The representative compound 10h is a covalent inhibitor that targets a cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1]

Data Presentation: Inhibitory Activity of Compound 10h

The inhibitory activity of the representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h, has been evaluated in both biochemical and cellular assays. The quantitative data are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFRs [1]

Target KinaseIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Signaling Pathway

Compound 10h acts as a pan-FGFR inhibitor, targeting the Fibroblast Growth Factor Receptor signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[3] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][4][5]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Inhibitor Compound 10h (Inhibitor) Inhibitor->P_FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize a pyrazole-based kinase inhibitor.

This protocol is for determining the IC₅₀ value of a test compound against a specific kinase in a 384-well format, suitable for high-throughput screening.[6]

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Futibatinib for FGFR)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Also, prepare DMSO-only (vehicle) and positive control solutions.

  • Assay Plate Preparation: Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the peptide substrate at their optimized final concentrations.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. Add ATP to initiate the reaction. For a "no kinase" control, add the reaction mixture without the enzyme to a set of wells.

  • Incubation: Gently mix the plate on a shaker and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol is to determine the effect of the inhibitor on the proliferation of cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest (e.g., NCI-H520, SNU-16)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • CO₂ incubator

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a CO₂ incubator.

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data on a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a biochemical kinase inhibition assay.

Kinase_Inhibition_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Plate_Setup Assay Plate Setup (Add Compounds) Compound_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add ATP) Plate_Setup->Reaction_Start Reaction_Mix Prepare Kinase Reaction Mixture Reaction_Mix->Reaction_Start Incubation Incubation (e.g., 30°C for 60 min) Reaction_Start->Incubation Detection Signal Detection (Add Luminescence Reagent) Incubation->Detection Read_Plate Read Plate (Luminescence Reader) Detection->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for a Biochemical Kinase Inhibition Assay.

References

Application Notes and Protocols for Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as an anticancer agent, based on the activities of structurally related pyrazole derivatives. Detailed protocols for its synthesis and evaluation of its cytotoxic effects are also presented to facilitate further research and development.

Introduction and Rationale

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Several pyrazole-containing compounds have been developed as commercial drugs, highlighting the therapeutic potential of this scaffold. In the realm of oncology, pyrazole derivatives have emerged as promising candidates for the development of novel anticancer agents.

Recent studies have demonstrated that derivatives of 5-aminopyrazole exhibit potent cytotoxic activity against various cancer cell lines. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, displaying nanomolar efficacy against lung and gastric cancer cells. This suggests that the 5-aminopyrazole core can serve as a crucial pharmacophore for interacting with key oncogenic targets.

While direct anticancer studies on this compound are not extensively reported in publicly available literature, its structural similarity to known anticancer pyrazoles makes it a compelling candidate for investigation. The presence of the benzyl group at the N1 position may influence its binding affinity and selectivity towards specific biological targets, potentially offering a unique pharmacological profile.

These application notes aim to provide a foundational framework for researchers to synthesize, characterize, and evaluate the anticancer potential of this compound.

Potential Mechanism of Action: Targeting FGFR Signaling

Based on the mechanism of action of analogous 5-amino-1H-pyrazole-4-carboxamide derivatives, a plausible anticancer mechanism for this compound is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant activation of FGFR signaling is a known driver in various cancers, promoting tumor cell proliferation, survival, angiogenesis, and migration.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

Below is a diagram illustrating the proposed inhibition of the FGFR signaling pathway by this compound.

FGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug cluster_pathways FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Proposed inhibition of the FGFR signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar aminopyrazole esters.

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of benzylhydrazine (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (10 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (200 mL) with stirring.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain the purified compound.

  • Dry the final product under vacuum.

  • Characterize the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compound against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., NCI-H520, SNU-16, KATO III, HeLa, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound, dissolved in DMSO to prepare a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration).

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the in vitro anticancer activity screening should be summarized in a clear and organized manner. A tabular format is recommended for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
NCI-H520LungEnter DataEnter Data
SNU-16GastricEnter DataEnter Data
KATO IIIGastricEnter DataEnter Data
HeLaCervicalEnter DataEnter Data
HT-29ColonEnter DataEnter Data

IC50 values are to be determined from at least three independent experiments and expressed as mean ± standard deviation.

Experimental Workflow

The overall workflow for the synthesis and anticancer evaluation of this compound is depicted in the following diagram.

experimental_workflow Start Start Synthesis Synthesis of Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification StockSolution Preparation of Stock Solution (in DMSO) Purification->StockSolution MTTAssay MTT Assay for Cytotoxicity (IC50 Determination) StockSolution->MTTAssay CellCulture Cancer Cell Line Culture CellCulture->MTTAssay DataAnalysis Data Analysis and IC50 Calculation MTTAssay->DataAnalysis Conclusion Conclusion on Anticancer Potential DataAnalysis->Conclusion

Workflow for synthesis and anticancer evaluation.

Application Notes and Protocols: Functionalization of the Amino Group of Ethyl 5-Aminopyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group of ethyl 5-aminopyrazole-4-carboxylates. This versatile scaffold is a crucial building block in medicinal chemistry, and functionalization of its amino group opens avenues to a diverse range of compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1]

The protocols outlined below cover key transformations such as N-acylation, N-alkylation, urea and thiourea formation, reductive amination, and cyclocondensation reactions.

N-Acylation

N-acylation of the 5-amino group is a fundamental transformation that introduces an amide functionality. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Experimental Protocol: N-Benzoylation

This protocol describes the N-benzoylation of an aminopyrazole derivative, which can be adapted for ethyl 5-aminopyrazole-4-carboxylate.[2]

  • Reaction Setup: Suspend the ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6.0 eq) in a suitable solvent like tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Reagent: Cool the mixture to 0–5 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.2 eq) in THF.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water. The organic layer can then be further purified, for instance by recrystallization, to yield the N-benzoylated product.[2]

Experimental Protocol: N-Acetylation

This protocol is adapted from the acetylation of a related aminopyrazole and demonstrates the use of an anhydride.

  • Reaction Setup: Dissolve the ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) in a solvent such as dimethylformamide (DMF).

  • Addition of Reagent: Add acetic anhydride (1.0–1.5 eq) to the solution at room temperature. For catalyzed reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included.[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC or TLC.[3]

  • Work-up and Purification: Once the starting material is consumed, the product can be isolated by standard work-up procedures, which may include aqueous extraction and crystallization or chromatography.

Table 1: N-Acylation Reaction Data

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideDIEATHF1284.5[2]
Acetic anhydrideDMAP (cat.)DMF1~95:5 mixture of regioisomers[3]

Diagram 1: N-Acylation Experimental Workflow

start Start setup Dissolve aminopyrazole and base in solvent start->setup cool Cool to 0-5°C setup->cool add_reagent Add acyl chloride or anhydride cool->add_reagent react Stir and monitor reaction (TLC/LC-MS) add_reagent->react workup Aqueous work-up and extraction react->workup purify Purify product (crystallization/chromatography) workup->purify end End purify->end

Caption: Workflow for the N-acylation of ethyl 5-aminopyrazole-4-carboxylate.

N-Alkylation

N-alkylation introduces an alkyl group onto the 5-amino nitrogen. This is typically performed using an alkyl halide in the presence of a base. It is important to note that alkylation can also occur on the pyrazole ring nitrogens, so careful control of reaction conditions is necessary to favor N-alkylation of the amino group.

General Reaction Scheme:

Experimental Protocol: N-Benzylation

This is a general protocol for N-alkylation that can be adapted for the benzylation of the 5-amino group.

  • Reaction Setup: To a solution of ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) in an anhydrous solvent such as acetone, add a base like potassium carbonate (K₂CO₃) (1.1 eq).[4]

  • Addition of Reagent: Stir the mixture for 15 minutes, then add benzyl bromide (1.0 eq).[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours, monitoring for completion by TLC.[4]

  • Work-up and Purification: After the reaction is complete, evaporate the solvent. Take up the residue in ethyl acetate and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography to yield the N-benzylated product.[4]

Table 2: Representative N-Alkylation Reaction Data

Alkylating AgentBaseSolventTime (h)Yield (%)Reference
Benzyl bromideK₂CO₃Acetone274 (for a related system)[4]

Diagram 2: N-Alkylation Experimental Workflow

start Start setup Dissolve aminopyrazole and base in solvent start->setup add_reagent Add alkyl halide setup->add_reagent react Stir at room temp and monitor reaction add_reagent->react workup Evaporate solvent, add ethyl acetate and water react->workup extract Separate and dry organic layer workup->extract purify Purify by column chromatography extract->purify end End purify->end start Start setup Combine aminopyrazole with cyclizing agent start->setup react Heat mixture (reflux or fusion) setup->react cool Cool reaction mixture react->cool isolate Isolate product (filtration) cool->isolate purify Recrystallize product isolate->purify end End purify->end aminopyrazole Ethyl 5-Aminopyrazole -4-carboxylate imine Imine Intermediate aminopyrazole->imine Forms aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->imine product N-Substituted Amine Product imine->product Reduced by reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product aminopyrazole Ethyl 5-Aminopyrazole -4-carboxylate product N-Aryl Product aminopyrazole->product Couples with aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst_system Catalyst System (Pd or Cu, Ligand, Base) catalyst_system->product Mediated by

References

Application Note: Protocol for In Vitro Screening of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes, including metabolism, cell cycle progression, differentiation, and survival.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of therapeutic development.[1][3] The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3] Several FDA-approved drugs, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor), feature a pyrazole core, underscoring the clinical success of this chemical motif.[4]

This document provides a comprehensive guide for the in vitro screening of novel pyrazole-based compounds. It includes detailed protocols for biochemical kinase assays, guidelines for data presentation and analysis, and visual workflows to aid researchers in the efficient identification and characterization of lead candidates.

Data Presentation: Inhibitory Potency

The primary goal of in vitro screening is to determine the potency of test compounds, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[5] Summarizing this data in a clear, tabular format is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.[3]

Table 1: Inhibitory Activity of Exemplar Pyrazole-Based Compounds Against Target Kinases

Compound ReferenceTarget KinaseIC50 (nM)Assay Technology
AfuresertibAkt10.08 (Kᵢ)Biochemical Assay
RuxolitinibJAK1~3Biochemical Assay
RuxolitinibJAK2~3Biochemical Assay
Compound 6[2]Aurora A160Biochemical Assay
GolidocitinibJAK1Potent (sub-nM)Biochemical Assay

Table 2: Antiproliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines

Compound ReferenceTarget Cell LineCancer TypeIC50 (µM)
AfuresertibHCT116Colon0.95
Compound 6[2]HCT116Colon0.39
Compound 6[2]MCF-7Breast0.46

Experimental Protocols

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6][7] Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used in high-throughput screening (HTS) due to their sensitivity, robustness, and simple mix-and-read format.[1][8] The following is a representative protocol using a generic luminescence-based ADP detection technology (e.g., ADP-Glo™).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a pyrazole-based test compound against a specific protein kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), high purity

  • Pyrazole-based test compounds, dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]

  • Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation (Dose-Response):

    • Prepare a 10-point serial dilution series of the test compounds in 100% DMSO. A 1:3 dilution series starting from a high concentration (e.g., 1 mM) is recommended.[1]

    • Prepare a "no inhibitor" control (vehicle control) containing only DMSO.

    • Prepare a "no enzyme" control to determine the background signal.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted test compound, DMSO vehicle control, or a positive control inhibitor to the appropriate wells.[3]

    • Prepare a kinase enzyme solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]

    • Add 10 µL of the kinase solution to all assay wells except the "no enzyme" control.[3]

    • Gently mix and incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.[3][8]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the specific substrate in Kinase Reaction Buffer. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3][5]

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.[3]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation remains within the linear range of the assay.[1]

  • Signal Detection (ADP Quantification):

    • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent) as per the manufacturer's instructions (typically 10-20 µL).[1][5]

    • Incubate for 30-40 minutes at room temperature.[1][8]

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP back to ATP and produce a luminescent signal (typically 20-40 µL).[1]

    • Incubate for another 30 minutes at room temperature to allow the signal to stabilize.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader.

Data Analysis

  • Background Subtraction: Subtract the average signal from the "no enzyme" negative control wells from all other readings.[5]

  • Normalization: Normalize the data by setting the average signal from the DMSO-only wells (100% kinase activity) to 100% and the background-subtracted negative control to 0%.[5]

  • Dose-Response Curve Fitting: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the IC50 value.[5] This can be performed using software such as GraphPad Prism.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription pSTAT->Gene Regulates Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Figure 1: A diagram of the JAK-STAT pathway, a common target for pyrazole-based inhibitors.

Experimental Workflow

Screening_Workflow Figure 2: In Vitro Kinase Inhibitor Screening Workflow prep 1. Compound Prep (Serial Dilution) plate 2. Plate Compounds & Controls prep->plate enzyme 3. Add Kinase (Pre-incubate) plate->enzyme reaction 4. Initiate Reaction (Add ATP/Substrate) enzyme->reaction detect1 5. Stop Reaction & Deplete ATP reaction->detect1 detect2 6. Generate Signal (Luminescence) detect1->detect2 read 7. Read Plate detect2->read analyze 8. Data Analysis (Calculate IC50) read->analyze

Caption: Figure 2: The sequential workflow for a typical in vitro kinase inhibitor screening assay.

Data Analysis Logic

Data_Analysis_Flow Figure 3: Logical Flow of Data Analysis raw Raw Luminescence Data norm Normalization (% Inhibition) raw->norm controls Controls (100% Activity, 0% Activity) controls->norm plot Log[Inhibitor] vs. Response Plot norm->plot fit Non-linear Regression (4-Parameter Fit) plot->fit ic50 IC50 Value fit->ic50

Caption: Figure 3: A flowchart illustrating the logical progression from raw data to the final IC50 value.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key scaffold in medicinal chemistry, to facilitate Structure-Activity Relationship (SAR) studies. The protocols detailed below focus on the modification of the 5-amino and 4-carboxylate functional groups to generate a library of analogs for biological evaluation.

Introduction to SAR Studies and the Pyrazole Scaffold

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for efficacy and selectivity. This iterative process guides the optimization of lead compounds into clinical candidates with improved potency, reduced toxicity, and favorable pharmacokinetic properties.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] 5-aminopyrazole derivatives, in particular, have garnered significant attention due to their versatile biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The derivatization of this compound at its reactive sites—the 5-amino group and the 4-ester functionality—offers a rich avenue for exploring the SAR of this promising scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a diverse set of derivatives from the parent compound, this compound.

Protocol 1: N-Acylation of the 5-Amino Group

This protocol describes the synthesis of a library of 5-amido-1-benzyl-1H-pyrazole-4-carboxylate derivatives through the acylation of the 5-amino group with various acyl chlorides.

Materials:

  • This compound

  • Acyl chlorides (e.g., acetyl chloride, benzoyl chloride, substituted benzoyl chlorides)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

  • Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Amidation of the 4-Carboxylate Group

This protocol outlines the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives. This two-step process involves the hydrolysis of the ethyl ester followed by amidation.

Step 2a: Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.

Step 2b: Amide Coupling

Materials:

  • 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid (from Step 2a)

  • Primary or secondary amines (e.g., aniline, benzylamine, piperidine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) from Step 2a in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the final amide derivative.

  • Characterization: Characterize the purified compound using spectroscopic techniques.

Data Presentation: SAR of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] These data highlight the initial SAR for this scaffold.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)
1 HH>10000>10000>10000>10000
2 ClH150120250180
3 FH9885150110
4 CH₃H210190320250
5 HCl180160280210
6 HF120100180140
7 ClCl807012090
8 (10h in source) ClAcryloyl46419962

Data extracted from a study on pan-FGFR covalent inhibitors.[3] R¹ and R² refer to substituents on a phenyl-acrylamide moiety attached to the 5-amino group.

Visualization of Experimental Workflow and Signaling Pathway

SAR Study Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation & Analysis Lead_Compound Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Derivatization Derivatization (N-Acylation, Amidation) Lead_Compound->Derivatization Protocols 1 & 2 Compound_Library Compound Library Derivatization->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Biological_Screening Data_Table Quantitative Data (e.g., IC50 values) Biological_Screening->Data_Table SAR_Analysis SAR Analysis SAR_Analysis->Derivatization Design of New Analogs Data_Table->SAR_Analysis

Caption: Workflow for SAR studies of this compound.

Inhibited Signaling Pathway: FGFR

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR ADP ADP FGFR->ADP Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Phosphorylation Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->FGFR Inhibition ATP ATP ATP->FGFR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

References

Application Notes and Protocols: Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a key intermediate in the synthesis of a wide array of derivatives exhibiting promising pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amino and carboxylate groups at positions 5 and 4, respectively, provides convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document provides an overview of its applications, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for its synthesis and evaluation.

Synthetic Applications

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The general synthetic approach involves the cyclocondensation of a benzylhydrazine derivative with a suitable three-carbon synthon.

General Synthesis Workflow

G reagents Benzylhydrazine + Ethyl (ethoxymethylene)cyanoacetate intermediate Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate reagents->intermediate Cyclocondensation derivatives Bioactive Derivatives (e.g., Pyrazolo[3,4-d]pyrimidines) intermediate->derivatives Further Functionalization

Caption: General synthetic workflow for producing bioactive derivatives from this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone for the development of various therapeutic agents. Its derivatives have been extensively explored for their potential in treating a range of diseases.

Anti-inflammatory and Analgesic Agents

Derivatives of ethyl 5-amino-1-pyrazole-4-carboxylate have demonstrated significant anti-inflammatory and analgesic activities. These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Quantitative Data for Anti-inflammatory Activity of a Derivative Series

The following table summarizes the in vivo anti-inflammatory activity of a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives in a carrageenan-induced paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)Ulcerogenic Index
3a 2568.21.12
3c 2565.90.90
3d 2563.61.05
Diclofenac Sodium 2572.73.10

Data from a study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, close analogs of the topic compound.[1]

Anticancer Agents

The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs).

Quantitative Data for Anticancer Activity of a Derivative Series

The following table presents the in vitro inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against various cancer cell lines and FGFR kinases.[2]

TargetIC50 (nM)
FGFR1 46
FGFR2 41
FGFR3 99
FGFR2 V564F 62
NCI-H520 (Lung Cancer) 19
SNU-16 (Gastric Cancer) 59
KATO III (Gastric Cancer) 73

Data for a 5-amino-1H-pyrazole-4-carboxamide derivative, highlighting the potential of the core scaffold in oncology.[2]

Signaling Pathway Inhibition

ligand Growth Factor (FGF) receptor FGFR ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrazole Derivative (e.g., Compound 10h) inhibitor->receptor

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

Experimental Protocols

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a general method for the synthesis of a closely related analogue, which can be adapted for the benzyl derivative by substituting phenylhydrazine with benzylhydrazine.

Materials:

  • Phenylhydrazine (or Benzylhydrazine)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Ice water

Procedure: [3]

  • Dissolve phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 ml of ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 6 hours.

  • Allow the mixture to stand at room temperature for approximately 48 hours.

  • Reflux the mixture for an additional 8 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the solid from ethanol to afford pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is for evaluating the anti-inflammatory activity of pyrazole derivatives.

Workflow for In Vivo Anti-inflammatory Assay

acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping administration Oral Administration of Test Compound/Vehicle grouping->administration induction Carrageenan Injection into Paw administration->induction measurement Paw Volume Measurement at Different Time Intervals induction->measurement analysis Data Analysis and % Inhibition Calculation measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar rats

  • Test compound (pyrazole derivative)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 1% carboxymethylcellulose)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, standard, and test groups).

  • Administer the test compound or vehicle orally to the respective groups.

  • After a specific period (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay (FGFR)

This protocol outlines a general method for assessing the inhibitory activity of pyrazole derivatives against FGFR kinases.

Materials:

  • Recombinant human FGFR kinase

  • Peptide substrate

  • ATP

  • Test compound (pyrazole derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the assay buffer, the test compound, and the FGFR kinase.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold and the significant biological activities of its derivatives make it an attractive starting point for the design and development of novel therapeutic agents for a variety of diseases, including inflammatory disorders and cancer. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in benzylhydrazine or ethyl (ethoxymethylene)cyanoacetate can lead to side reactions, reducing the formation of the desired product.

    • Solution: Ensure the purity of your starting materials. Benzylhydrazine can degrade over time and should be handled under an inert atmosphere if possible. Use freshly distilled or commercially available high-purity reagents.

  • Reaction Conditions: Suboptimal reaction temperature, time, or solvent can significantly impact the yield.

    • Solution: Systematically optimize the reaction conditions. Refluxing in ethanol is a common procedure. You can explore a range of temperatures (e.g., from room temperature to the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A water/ethanol solvent mixture has been shown to improve yields in similar pyrazole syntheses.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC. If starting materials are still present after the initial reaction time, consider extending the reflux period.

  • Side Reactions: The formation of isomeric pyrazoles or other byproducts can consume the starting materials. The reaction between a hydrazine and an unsymmetrical β-dicarbonyl compound can potentially lead to two different pyrazole products.

    • Solution: While the reaction of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate is generally regioselective for the desired 5-amino isomer, reaction conditions can influence this. Using a suitable catalyst may enhance the regioselectivity and overall yield.

Q2: I am observing a significant amount of impurities in my crude product. What are they and how can I remove them?

A2: Common impurities include unreacted starting materials, the isomeric pyrazole (ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate), and byproducts from the decomposition of benzylhydrazine.

  • Identification: Use techniques like NMR spectroscopy and mass spectrometry to identify the structure of the main impurities.

  • Purification:

    • Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallization of aminopyrazole derivatives. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system such as a gradient of hexane/ethyl acetate is often effective.

Q3: The color of my reaction mixture is very dark. Is this normal and will it affect my product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material. While a dark color does not necessarily mean the reaction has failed, it can indicate the presence of impurities that will need to be removed during workup and purification. Using high-purity starting materials can help minimize the formation of these colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the cyclocondensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Q2: Can I use a catalyst to improve the reaction?

A2: Yes, the use of a catalyst can improve the reaction rate and yield. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed. For similar pyrazole syntheses, various catalysts including piperidine and novel nanocatalysts have been shown to be effective.[2]

Q3: What is the expected yield for this synthesis?

A3: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. Reported yields for analogous pyrazole syntheses range from moderate to excellent (40% to over 90%). Optimization of the reaction parameters is key to achieving a high yield.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of pyrazole synthesis, based on data from analogous reactions. This information can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux6-12Moderate to High
MethanolReflux6-12Moderate to High
Water/Ethanol (1:1)550.25~93[1]
Toluene808Good
Acetic AcidReflux4-8Variable

Table 2: Effect of Catalyst on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux12Moderate
Piperidine (5 mol%)WaterRoom Temp0.3385-93[2]
LDH@PTRMS@DCMBA@CuIWater/Ethanol550.25~93[1]
TaurineWater80285-92[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

This protocol is adapted from procedures for similar pyrazole syntheses.

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Benzylhydrazine, Ethyl (ethoxymethylene)cyanoacetate) Start->CheckPurity ReviewConditions Review Reaction Conditions (Temperature, Time, Solvent) Start->ReviewConditions CheckCompletion Check for Reaction Completion Start->CheckCompletion ConsiderSideReactions Consider Side Reactions (e.g., Isomer Formation) Start->ConsiderSideReactions Impure Starting Materials Impure CheckPurity->Impure Finding Suboptimal Conditions Suboptimal ReviewConditions->Suboptimal Finding Incomplete Reaction Incomplete CheckCompletion->Incomplete Finding SideProduct Side Products Formed ConsiderSideReactions->SideProduct Finding PurifyReagents Solution: Use High-Purity or Freshly Purified Reagents Impure->PurifyReagents OptimizeConditions Solution: Optimize Temperature, Time, and Solvent. Consider a Catalyst. Suboptimal->OptimizeConditions ExtendReaction Solution: Extend Reaction Time and Monitor by TLC Incomplete->ExtendReaction PurifyProduct Solution: Purify Product via Recrystallization or Column Chromatography SideProduct->PurifyProduct

Caption: Troubleshooting workflow for low yield in synthesis.

SynthesisPathway Synthesis of this compound Benzylhydrazine Benzylhydrazine Reaction Cyclocondensation (Reflux in Ethanol) Benzylhydrazine->Reaction EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for the target molecule.

References

Technical Support Center: Purification of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials (benzylhydrazine and ethyl ethoxymethylenecyanoacetate), the undesired regioisomer (ethyl 5-amino-2-benzyl-2H-pyrazole-4-carboxylate), and potential side-products like N-acetylated aminopyrazoles if acetic acid is used as a solvent at elevated temperatures. In some cases, uncyclized hydrazone intermediates may also be present.

Q2: How can I minimize the formation of the undesired regioisomer?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis with substituted hydrazines.[1] The ratio of the desired 1-benzyl isomer to the 2-benzyl isomer is highly dependent on reaction conditions. To favor the formation of the desired this compound, it is generally recommended to perform the reaction under neutral or slightly acidic conditions.[2] Optimization of the solvent and temperature can also significantly influence the regioselectivity.[1]

Q3: My purified product is a colored oil instead of a solid. What could be the issue?

A3: The presence of colored impurities can result in an oily product. These impurities may arise from the degradation of benzylhydrazine, which can be sensitive to air and light. Ensuring the purity of the starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these impurities. If an oil is obtained after solvent removal, attempting to triturate the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate may induce crystallization.

Q4: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A4: If an impurity is difficult to separate by standard silica gel chromatography, consider the following:

  • Change the solvent system: A different eluent system with varying polarity or solvent composition may improve separation.

  • Use a different stationary phase: Consider using a different type of chromatography, such as reverse-phase chromatography.

  • Recrystallization: If the impurity has a different solubility profile than your product, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-base extraction: Since the product has a basic amino group, an acid-base extraction could potentially be used to separate it from non-basic impurities.

Troubleshooting Guides

Issue 1: Low Yield of Crystalline Product After Initial Precipitation
Possible Cause Troubleshooting Steps
Incomplete Precipitation After pouring the reaction mixture into ice water, stir for an extended period (1-2 hours) to ensure complete precipitation.
Product is Soluble in the Aqueous Mixture If the product has some water solubility, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product.
Formation of Soluble Side Products Analyze the mother liquor by TLC or LC-MS to identify if a significant amount of product remains or if soluble side products have formed.
Issue 2: Presence of the Undesired Regioisomer
Possible Cause Troubleshooting Steps
Non-optimal Reaction Conditions Carefully control the reaction pH. Neutral or slightly acidic conditions (e.g., using a catalytic amount of acetic acid in a neutral solvent like ethanol) are reported to favor the 1-substituted isomer.[2]
Difficult Separation of Isomers Recrystallization can sometimes selectively crystallize one isomer. Experiment with different solvents. Column chromatography with a shallow solvent gradient may be necessary for separation.
Issue 3: Product Contamination with Starting Materials
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC to ensure all starting materials have been consumed before workup.
Inefficient Removal During Workup Benzylhydrazine can be removed by an acidic wash during the extraction process. Unreacted ethyl ethoxymethylenecyanoacetate can often be removed by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is a general guideline and may require optimization based on experimental observations.

Synthesis:

  • In a round-bottom flask, dissolve benzylhydrazine (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).

  • Add ethyl ethoxymethylenecyanoacetate (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

Purification by Recrystallization:

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography for Isomer Separation

If recrystallization is ineffective in separating the regioisomers, column chromatography can be employed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aminopyrazole Derivatives

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticCommonly used for recrystallization of aminopyrazoles.[3]
Ethanol/WaterPolar ProticA good mixed-solvent system for inducing crystallization.
Ethyl Acetate/HexaneMedium/Non-polarCan be effective for compounds with intermediate polarity.
TolueneNon-polarMay be suitable for less polar pyrazole derivatives.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting start Crude Reaction Mixture precipitation Precipitation in Ice Water start->precipitation filtration1 Filtration precipitation->filtration1 crude_solid Crude Solid filtration1->crude_solid recrystallization Recrystallization (e.g., from Ethanol) crude_solid->recrystallization oily_product Oily Product crude_solid->oily_product filtration2 Filtration recrystallization->filtration2 pure_product Pure Crystalline Product filtration2->pure_product trituration Trituration (Hexane/EtOAc) oily_product->trituration column_chromatography Column Chromatography trituration->column_chromatography column_chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Regioisomers cluster_optimization Reaction Optimization cluster_separation Separation Techniques start Mixture of Regioisomers Detected ph_control Adjust Reaction pH (Neutral/Slightly Acidic) start->ph_control solvent_screening Screen Different Solvents start->solvent_screening temp_control Optimize Reaction Temperature start->temp_control recrystallization Fractional Recrystallization start->recrystallization Post-Synthesis column_chromatography Column Chromatography (Shallow Gradient) start->column_chromatography Post-Synthesis pure_isomer Pure Desired Isomer recrystallization->pure_isomer Successful column_chromatography->pure_isomer Successful

Caption: Troubleshooting logic for addressing the presence of regioisomers.

References

common side reactions in the synthesis of 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 5-aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-aminopyrazoles?

A1: The most prevalent methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials for this reaction are:

  • β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently undergoes cyclization to yield the 5-aminopyrazole.[1][2]

  • 3-Alkoxyacrylonitriles or other β-substituted acrylonitriles: These substrates also react with hydrazines to form the pyrazole ring.

Q2: What is the most common side reaction in the synthesis of 5-aminopyrazoles?

A2: The most significant and common side reaction is the formation of a regioisomeric mixture of N-substituted 3-aminopyrazoles and the desired 5-aminopyrazoles.[1] This issue arises when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), as the two nitrogen atoms of the hydrazine possess different nucleophilicity, leading to two distinct cyclization pathways.[1]

Q3: What are other potential side products I should be aware of?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at elevated temperatures, the desired 5-aminopyrazole can react with the solvent to form an N-acetylated amide byproduct.[1]

  • Pyrazolo[1,5-a]pyrimidines: 5-Aminopyrazoles are effective binucleophiles and can undergo further reaction with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems.[1][3]

Q4: How can I confirm the regiochemistry of my synthesized aminopyrazole?

A4: Unambiguous determination of the correct isomer is critical. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques are often necessary to definitively establish the regiochemistry. Techniques such as 1H-15N HMBC can be particularly powerful for confirming the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most frequent challenge when working with substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be manipulated to favor one product over the other by leveraging kinetic versus thermodynamic control.

Root Cause Analysis and Solutions:

The formation of the two regioisomers is governed by the initial nucleophilic attack of either the substituted or unsubstituted nitrogen of the hydrazine on the electrophilic carbon of the starting material.

  • Kinetic Control (Favors 3-Aminopyrazole): At lower temperatures and under basic conditions, the reaction is typically under kinetic control. The more nucleophilic, substituted nitrogen of an alkylhydrazine attacks faster, leading to the 3-aminopyrazole as the major product.

  • Thermodynamic Control (Favors 5-Aminopyrazole): At higher temperatures and under neutral or acidic conditions, the reaction is under thermodynamic control. The initial adducts are in equilibrium, and the reaction proceeds through the more stable intermediate, which leads to the thermodynamically favored 5-aminopyrazole.

Solutions:

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):

    • Conditions: Heat the reaction mixture to reflux (e.g., in toluene at ~110°C) in the presence of a catalytic amount of acid (e.g., glacial acetic acid).[1]

    • Microwave Chemistry: Employing a microwave reactor at elevated temperatures (120-140°C) can often drive the reaction to the thermodynamic product in a shorter time frame (10-30 minutes).[1]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):

    • Conditions: Perform the reaction at a low temperature (e.g., 0°C) in the presence of a strong base like sodium ethoxide in anhydrous ethanol.[1] It is crucial to work under an inert atmosphere to prevent moisture from quenching the base.

Table 1: Effect of Reaction Conditions on the Regioselectivity of Aminopyrazole Synthesis

Hydrazine ReactantStarting MaterialConditionsRatio (5-amino : 3-amino)Predominant Product
Phenylhydrazine3-MethoxyacrylonitrileToluene, Acetic Acid (cat.), Microwave90 : 105-Aminopyrazole
Phenylhydrazine3-MethoxyacrylonitrileEthanol, Sodium Ethoxide, Microwave15 : 853-Aminopyrazole
3-Bromophenylhydrazine3-MethoxyacrylonitrileToluene, Acetic Acid (cat.), MicrowaveHigh selectivity for 5-amino5-Aminopyrazole
3-Bromophenylhydrazine3-MethoxyacrylonitrileEthanol, Sodium Ethoxide, MicrowaveHigh selectivity for 3-amino3-Aminopyrazole
Issue 2: The reaction is sluggish or incomplete, resulting in the isolation of uncyclized intermediates.

Root Cause Analysis and Solutions:

This issue often arises from insufficient reactivity of the starting materials or suboptimal reaction conditions that do not favor the final cyclization step.

Solutions:

  • Increase Temperature: Many cyclization reactions require heat to overcome the activation energy barrier. Refluxing the reaction mixture is a common strategy.

  • Catalyst Addition: The addition of a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl group, making it more electrophilic and facilitating the initial hydrazone formation.

  • Microwave Irradiation: As mentioned previously, microwave synthesis can significantly reduce reaction times and drive reactions to completion by efficiently heating the polar reactants.

  • Purity of Starting Materials: Ensure that the starting β-ketonitrile or other electrophile is pure, as impurities can inhibit the reaction.

Issue 3: I am observing the formation of a fused pyrazolo[1,5-a]pyrimidine byproduct.

Root Cause Analysis and Solutions:

The 5-aminopyrazole product itself can act as a nucleophile. The exocyclic amino group and the N1 nitrogen of the pyrazole ring can react with another molecule of a suitable electrophile present in the reaction mixture, leading to the formation of a fused pyrimidine ring. This is more likely to occur under harsh reaction conditions or with prolonged reaction times.

Solutions:

  • Control Stoichiometry: Use a slight excess of the hydrazine reagent to ensure the complete consumption of the β-dicarbonyl or related starting material.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged heating after the initial 5-aminopyrazole formation is complete, as monitored by TLC or LC-MS.

  • Purification of the 5-Aminopyrazole: If the subsequent reaction is desired, it is often best to first isolate and purify the 5-aminopyrazole before reacting it with a second electrophile under controlled conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles under thermodynamic control.

Materials:

  • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (to make a 0.2 M solution)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.

  • Add the catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from a general procedure for the synthesis of 3-aminopyrazoles under kinetic control.

Materials:

  • 3-Alkoxyacrylonitrile (1.0 eq)

  • Substituted alkylhydrazine (1.0 eq)

  • Anhydrous ethanol (to make a 0.5 M solution)

  • Sodium metal (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol.

  • Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.

  • Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

Visualizations

Reaction_Pathways cluster_start Starting Materials cluster_control Reaction Control cluster_products Products beta-Ketonitrile beta-Ketonitrile Kinetic_Control Kinetic Control (Low Temp, Base) Thermodynamic_Control Thermodynamic Control (High Temp, Acid) Substituted_Hydrazine Substituted_Hydrazine 3-Aminopyrazole 3-Aminopyrazole (Kinetic Product) Kinetic_Control->3-Aminopyrazole Favored Pathway 5-Aminopyrazole 5-Aminopyrazole (Thermodynamic Product) Kinetic_Control->5-Aminopyrazole Minor Thermodynamic_Control->3-Aminopyrazole Minor Thermodynamic_Control->5-Aminopyrazole Favored Pathway

Caption: Regioselectivity in 5-aminopyrazole synthesis is dictated by reaction conditions.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Regioisomers Mixture of Regioisomers? Start->Check_Regioisomers Incomplete_Reaction Incomplete Reaction? Check_Regioisomers->Incomplete_Reaction No Adjust_Conditions Adjust T, base/acid catalyst for kinetic or thermodynamic control Check_Regioisomers->Adjust_Conditions Yes Fused_Byproduct Fused Byproduct Formation? Incomplete_Reaction->Fused_Byproduct No Increase_Reactivity Increase T, add catalyst, or use microwave Incomplete_Reaction->Increase_Reactivity Yes Moderate_Conditions Control stoichiometry, reduce T and reaction time Fused_Byproduct->Moderate_Conditions Yes Analyze_Product Re-analyze product purity Fused_Byproduct->Analyze_Product No Adjust_Conditions->Analyze_Product Increase_Reactivity->Analyze_Product Moderate_Conditions->Analyze_Product

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Regioselective Pyrazole Synthesis with Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles using benzylhydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of two regioisomers in our pyrazole synthesis reaction between benzylhydrazine and an unsymmetrical 1,3-dicarbonyl compound. What are the primary factors influencing the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the benzylhydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions.[3] The initial nucleophilic attack of the benzylhydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.[1][3]

Key factors that influence regioselectivity include:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can be a critical factor.[4][5] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]

  • Solvent Choice: The polarity and nature of the solvent can significantly impact regioselectivity.[2][6]

Q2: How can we improve the regioselectivity of our pyrazole synthesis to favor one specific isomer?

A2: Several strategies can be employed to enhance the regioselectivity of the reaction. These often involve careful optimization of the reaction conditions.

  • Solvent Modification: The use of specific solvents can dramatically influence the isomeric ratio.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3][4]

    • Aprotic Dipolar Solvents: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been reported to significantly improve regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6][7]

  • pH Control: Adjusting the pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine.[2] For instance, the addition of an acid catalyst can alter the protonation state of the intermediates and favor the formation of a specific regioisomer.[6]

  • Temperature Optimization: The reaction temperature can be a critical factor in determining the regioselectivity.[5] It is advisable to monitor the reaction at different temperatures to find the optimal condition for the desired isomer.

Q3: We are experiencing low yields in our pyrazole synthesis. What are the potential causes and how can we troubleshoot this issue?

A3: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, or degradation of starting materials.[1]

  • Purity of Starting Materials: Ensure the use of high-purity benzylhydrazine and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1] Benzylhydrazine and its salts can degrade over time, so using a fresh batch is recommended.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[4] This can be addressed by:

    • Increasing Temperature or Prolonging Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration and temperature.[1][4]

    • Adding a Dehydrating Agent: In cases where stable intermediates like hydroxylpyrazolidines form, adding a dehydrating agent might be necessary to drive the reaction to completion.[2]

  • Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of benzylhydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the regioselective synthesis of pyrazoles with benzylhydrazine.

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptom Possible Cause Troubleshooting Steps
TLC/LC-MS analysis shows two or more product spots with the same mass.Reaction conditions are not optimized for regioselectivity.1. Solvent Screening: Test fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMAc, DMF).[4][6] 2. pH Adjustment: Add a catalytic amount of acid (e.g., HCl, TFA) or a mild base and observe the effect on the isomer ratio.[2][6] 3. Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, reflux) to assess the impact on regioselectivity.[5]
Issue 2: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant amounts of unreacted starting materials after a prolonged reaction time.Incomplete reaction or formation of stable intermediates.[4]1. Verify Starting Material Purity: Use freshly opened or purified benzylhydrazine and high-purity 1,3-dicarbonyl.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring by TLC.[4] 3. Catalyst Addition: Consider the use of an acid catalyst to promote the reaction.[8]
Formation of multiple unidentified side products.Side reactions due to impurities or suboptimal conditions.1. Purify Starting Materials: Recrystallize or distill the 1,3-dicarbonyl and use fresh benzylhydrazine. 2. Inert Atmosphere: If oxidative side reactions are suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis, highlighting the significant improvement observed with specific solvent choices.

1,3-Dicarbonyl Hydrazine Solvent Regioisomeric Ratio (A:B) Yield (%) Reference
Unsymmetrical β-diketoneArylhydrazineEthanolEquimolar mixture-[7]
Unsymmetrical β-diketoneArylhydrazineN,N-dimethylacetamide (DMAc)>98:259-98[6][7]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolEquimolar mixture-[7]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide (DMAc)98:274-77[7]

Note: Regioisomer 'A' and 'B' assignments are as defined in the cited literature. The specific ratios are highly dependent on the substrates used. This table provides a general trend.[2]

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis in an Aprotic Dipolar Solvent

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Add benzylhydrazine or its hydrochloride salt (1.0-1.2 equivalents) to the solution at room temperature. If using the hydrochloride salt, the addition of an acid scavenger may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.[6]

Mandatory Visualizations

G cluster_start Start cluster_reaction Reaction start Unsymmetrical 1,3-Dicarbonyl + Benzylhydrazine attack Nucleophilic Attack start->attack hydrazone_A Hydrazone Intermediate A attack->hydrazone_A Attack at Carbonyl 1 hydrazone_B Hydrazone Intermediate B attack->hydrazone_B Attack at Carbonyl 2 cyclization_A Intramolecular Cyclization hydrazone_A->cyclization_A cyclization_B Intramolecular Cyclization hydrazone_B->cyclization_B dehydration_A Dehydration cyclization_A->dehydration_A dehydration_B Dehydration cyclization_B->dehydration_B pyrazole_A Pyrazole Regioisomer A dehydration_A->pyrazole_A pyrazole_B Pyrazole Regioisomer B dehydration_B->pyrazole_B

Caption: General reaction pathway for Knorr pyrazole synthesis.

G cluster_troubleshooting Troubleshooting Workflow start Problem: Poor Regioselectivity check_solvent Is the solvent optimized? (e.g., TFE, DMAc) start->check_solvent change_solvent Action: Screen alternative solvents (TFE, HFIP, DMAc, DMF) check_solvent->change_solvent No check_ph Is the pH controlled? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Action: Add catalytic acid or base check_ph->adjust_ph No check_temp Is the temperature optimized? check_ph->check_temp Yes adjust_ph->check_temp vary_temp Action: Run reaction at different temperatures check_temp->vary_temp No solution Improved Regioselectivity check_temp->solution Yes vary_temp->solution

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Troubleshooting Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low conversion rates during pyrazole synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Key factors contributing to low yields include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives can also degrade over time, so using a fresh or recently purified reagent is recommended.[1]

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may not be optimized for your specific substrates.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

To improve regioselectivity, consider the following:

  • Solvent Choice: The solvent can have a significant impact on the regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in favor of the desired isomer compared to ethanol.[3] Aprotic dipolar solvents may also yield better results with aryl hydrazines.[4]

  • Reaction Temperature: Adjusting the temperature can favor the formation of one regioisomer over the other.

  • pH Control: The pH of the reaction mixture can influence the outcome. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: The presence of bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] If a hydrazine salt is used, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[1]

To mitigate this and obtain a cleaner product:

  • Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying the final pyrazole product and removing colored impurities.[1][5] Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[5]

    • Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from impurities.[1]

    • Acid-Base Extraction: For pyrazoles with basic properties, an acid-base extraction can be an effective purification step.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in pyrazole formation.

G start Low Conversion Rate Observed check_purity Assess Starting Material Purity (1,3-Dicarbonyl & Hydrazine) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallization, Distillation) purity_ok->purify_sm No optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) purity_ok->optimize_stoichiometry Yes purify_sm->check_purity stoichiometry_ok Conversion Improved? optimize_stoichiometry->stoichiometry_ok optimize_conditions Systematically Vary Reaction Conditions (Temperature, Time, Solvent, pH) stoichiometry_ok->optimize_conditions No end_success Successful Optimization stoichiometry_ok->end_success Yes conditions_ok Conversion Improved? optimize_conditions->conditions_ok analyze_side_products Analyze Reaction Mixture (TLC, LC-MS, NMR) for Side Products conditions_ok->analyze_side_products No conditions_ok->end_success Yes side_products_identified Side Products Identified? analyze_side_products->side_products_identified address_side_reactions Address Specific Side Reactions (e.g., change solvent for regioselectivity) side_products_identified->address_side_reactions Yes end_fail Consult Further Literature/ Expert Advice side_products_identified->end_fail No address_side_reactions->optimize_conditions G cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps start_reaction 1,3-Dicarbonyl + Hydrazine low_yield Low Yield start_reaction->low_yield regio_issue Regioisomer Mixture start_reaction->regio_issue good_yield High Yield & Purity start_reaction->good_yield check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_solvent Optimize Solvent regio_issue->optimize_solvent optimize_pH Optimize pH regio_issue->optimize_pH check_reagents->start_reaction Use Purified Reagents optimize_temp->start_reaction Apply Optimal Temp optimize_solvent->start_reaction Apply Optimal Solvent optimize_pH->start_reaction Apply Optimal pH

References

Technical Support Center: Synthesis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation strategies.

Q1: My reaction is producing a mixture of products, and the yield of the desired this compound is low. What are the likely byproducts?

A1: The most common byproduct in this synthesis is the regioisomeric pyrazole, ethyl 5-amino-2-benzyl-2H-pyrazole-4-carboxylate. This arises from the non-selective reaction of benzylhydrazine at either of its nitrogen atoms with the ethyl 2-cyano-3-ethoxyacrylate starting material. Other potential byproducts can result from the self-condensation or polymerization of the highly reactive ethyl 2-cyano-3-ethoxyacrylate, especially in the presence of a base. Minor byproducts from the hydrolysis of the ester or cyano groups may also be present.

Q2: How can I distinguish between the desired N1-benzyl isomer and the N2-benzyl byproduct?

A2: The most effective method for distinguishing between the two regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the benzyl CH₂ protons will be different for the two isomers. In the desired N1-benzyl isomer, the CH₂ protons are typically deshielded and appear at a different chemical shift compared to the N2-benzyl isomer.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.

  • NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can definitively establish the regiochemistry. Irradiation of the benzyl CH₂ protons should show an NOE enhancement to the pyrazole ring proton (H3) in the N1 isomer, whereas in the N2 isomer, an enhancement to the amino group protons might be observed.

Q3: What strategies can I employ to improve the regioselectivity of the reaction and increase the yield of the desired N1-benzyl isomer?

A3: Several factors can be optimized to favor the formation of the desired N1-benzyl isomer:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically favor the formation of one regioisomer over the other, often with greater than 95:5 selectivity.[1]

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a controlled, moderate temperature initially and monitor the isomer ratio by TLC or LC-MS to determine the optimal temperature for your specific setup.

  • pH Control: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in benzylhydrazine. The addition of a catalytic amount of a weak acid or base may influence the regiochemical outcome.[1]

Q4: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What could this be and how can I prevent its formation?

A4: This is likely due to the polymerization of the ethyl 2-cyano-3-ethoxyacrylate starting material. This is more prevalent under strongly basic conditions or at elevated temperatures. To mitigate this:

  • Control the addition of base: If a basic catalyst is used, add it slowly and at a low temperature.

  • Maintain a moderate reaction temperature: Avoid excessive heating, which can accelerate polymerization.

  • Use fresh starting material: Ethyl 2-cyano-3-ethoxyacrylate can degrade or oligomerize upon storage. Ensure its purity before use.

Q5: My final product is difficult to purify. What are the recommended purification methods?

A5:

  • Recrystallization: If the desired product is a solid and the main impurity is the regioisomer, fractional crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired isomer.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the most reliable method. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can effectively separate the desired product from its regioisomer and other byproducts.

Data Presentation

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of the solvent on the regioisomeric ratio for a model reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. While the specific ratios may differ for the synthesis of this compound, the general trend highlights the effectiveness of fluorinated solvents in controlling regioselectivity.

1,3-Dicarbonyl CompoundSubstituted HydrazineSolventRegioisomeric Ratio (N1-substituted : N2-substituted)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~ 1 : 1
1-Phenyl-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)> 95 : 5

Data adapted from a model system and may vary for the specific synthesis of this compound.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from a similar reported procedure.

Synthesis of this compound

Materials:

  • Benzylhydrazine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Absolute Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol (or TFE).

  • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) portion-wise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Reaction_Pathway Benzylhydrazine Benzylhydrazine Intermediate Intermediate Adduct Benzylhydrazine->Intermediate + Acrylate Ethyl 2-cyano-3-ethoxyacrylate Acrylate->Intermediate Polymer Polymerization/ Degradation Products Acrylate->Polymer Self-condensation (Base/Heat) DesiredProduct Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate (Desired Product) Intermediate->DesiredProduct Cyclization (Favored in TFE) Byproduct Ethyl 5-amino-2-benzyl-2H- pyrazole-4-carboxylate (Regioisomeric Byproduct) Intermediate->Byproduct Cyclization (Competing Pathway)

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the desired product and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Isomer_Ratio High Regioisomer Byproduct? Analysis->Isomer_Ratio High_MW_Impurity High MW Impurity (Polymer)? Isomer_Ratio->High_MW_Impurity No Optimize_Solvent Optimize Solvent (e.g., use TFE) Isomer_Ratio->Optimize_Solvent Yes Control_Temp Control Temperature High_MW_Impurity->Control_Temp Yes Purification Purify by Column Chromatography or Recrystallization High_MW_Impurity->Purification No Optimize_Solvent->Analysis Control_Base Control Base Addition Control_Temp->Control_Base Control_Base->Analysis

Caption: A troubleshooting workflow to identify and resolve common issues in the synthesis of this compound.

References

Technical Support Center: Stability of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. The information is designed to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: Pyrazole derivatives, particularly those with ester functional groups like this compound, can be susceptible to several degradation pathways in solution. The most common causes are:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.[1]

  • Oxidation: While the pyrazole ring itself is relatively stable, the overall molecule can be degraded by oxidizing agents that may be present, such as dissolved oxygen or peroxides.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[1]

Q2: How can I proactively assess the stability of my compound in different solutions?

A2: A forced degradation study, also known as stress testing, is the most effective way to determine the intrinsic stability of your compound.[2][3][4] This involves subjecting solutions of your compound to accelerated degradation conditions. The International Council for Harmonisation (ICH) guidelines suggest a set of standard stress conditions to investigate potential degradation pathways.[1][2]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity and ability to separate the parent compound from its degradation products.[5] Other valuable techniques include:

  • Mass Spectrometry (MS): To identify the chemical structures of degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To gain detailed structural information about any isolated degradants.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in pH of the solution over time. Hydrolysis of the ethyl ester to a carboxylic acid.Buffer the solution to a pH where the compound is most stable. Conduct a pH-rate profile study to determine the optimal pH range.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation of the compound.Perform a forced degradation study to identify the nature of the degradants (hydrolytic, oxidative, photolytic). This will help in understanding the degradation pathway and developing a stability-indicating analytical method.
Discoloration of the solution upon exposure to light. Photodegradation.Protect the solution from light by using amber vials or by working in a dark environment. Conduct photostability studies as per ICH Q1B guidelines.[6]
Loss of assay of the main compound without the appearance of significant degradation peaks. Precipitation of the compound or formation of non-UV active degradants.Check the solubility of the compound in the chosen solvent at the storage temperature. Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with a UV detector during HPLC analysis.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the chemical behavior and stability of a drug substance.[3] These studies help in developing stable formulations and determining storage conditions.[2][3]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions: Expose the compound to the following stress conditions. The duration of exposure may need to be optimized to achieve 5-20% degradation.[6]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2 to 24 hours at room temperature or 60°C
Base Hydrolysis 0.1 M NaOH2 to 24 hours at room temperature or 60°C
Oxidation 3% H₂O₂2 to 24 hours at room temperature
Thermal 60°C in solution24 to 72 hours
Photolytic Exposure to light source providing both UV and visible output (as per ICH Q1B)To achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample Preparation (Neutralization, Dilution) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradation Products H->I J Quantify Degradation H->J K Elucidate Degradation Pathways I->K J->K

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_0 Degradation Products A This compound (Parent Compound) B 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid (Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ C Oxidized Derivatives (e.g., N-oxides) A->C [O] D Photodegradation Products A->D hν (Light)

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Optimization of Crystallization Conditions for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for substituted pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of substituted pyrazole compounds.

Problem Potential Cause Suggested Solution
No crystals form upon cooling.The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the compound.[1]
Crystallization happens too quickly, forming powder or small needles.The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent.[2] - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1]
The resulting crystals are impure.Impurities were co-crystallized or trapped in the crystal lattice.- Ensure the solution was not cooled too quickly. - Wash the collected crystals with a small amount of the cold crystallization solvent. - Perform a second recrystallization.
The compound comes out of solution as an oil ("oiling out").The compound's melting point is lower than the temperature of the solution, or the solution is too saturated.- Add more of the "good" solvent to lower the saturation concentration.[1][2] - Lower the cooling temperature slowly.[1] - Use a different solvent system.[1] - Use a seed crystal to induce crystallization.[1]
The crystallization yield is very low.- Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization on the filter paper during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[1] - Cool the solution in an ice bath to minimize solubility.[1] - Preheat the filtration apparatus to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of substituted pyrazoles?

A1: The choice of solvent is critical and depends heavily on the polarity of the specific pyrazole derivative. A good starting point is to screen a range of solvents with varying polarities. Common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane are frequently used.[1] Pyrazole itself can be crystallized from petroleum ether.

  • Mixed Solvent Systems: A common and effective technique is to dissolve the pyrazole compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization.[1] Commonly used mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]

Q2: How do substituents on the pyrazole ring affect crystallization?

A2: Substituents on the pyrazole ring can significantly influence its physical properties, including solubility and crystal packing, which are crucial for crystallization.

  • Electronic Effects: Electron-donating groups can increase the acidity of the pyrrole-like NH group, which can affect intermolecular interactions.[3]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility in certain solvents.[4] The nature and position of substituents can lead to different hydrogen-bonding motifs like dimers, trimers, tetramers, and catemers, which will affect the crystal structure.[5][6]

  • Structural Modification: Introducing polar functional groups like hydroxyl or amino groups can improve solubility in polar solvents.[4]

Q3: My pyrazole derivative has very low solubility in most common solvents. How can I crystallize it?

A3: For poorly soluble pyrazole derivatives, several strategies can be employed:

  • Salt Formation: If your pyrazole has acidic or basic functional groups, converting it to a salt can significantly increase its solubility in polar solvents, potentially enabling crystallization from aqueous solutions.[4]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility.[4]

  • High-Temperature Dissolution: Attempt to dissolve the compound in a high-boiling point solvent at an elevated temperature.

  • Alternative Purification: If recrystallization is proving difficult due to low solubility, other purification techniques like column chromatography might be more suitable.[4]

Q4: How can I separate regioisomers of a substituted pyrazole using crystallization?

A4: Fractional crystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system.[1] This technique involves a series of recrystallization steps to enrich one isomer progressively. Careful selection of the solvent system is critical for maximizing the difference in solubility between the isomers.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This is a standard method when a single solvent is identified that dissolves the pyrazole compound when hot but not when cold.[1]

  • Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals.

Protocol 2: Mixed-Solvent Crystallization

This method is useful when no single solvent is ideal for recrystallization.[1]

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Data Presentation

Table 1: Common Solvents for Pyrazole Crystallization

Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.[1]
MethanolProticHighGood for many pyrazole compounds.[1]
IsopropanolProticMediumA common choice for cooling crystallization.[1]
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[1]
CyclohexaneNon-polarLowSuitable for non-polar pyrazole derivatives.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Crystallization Issues start Experiment Start dissolution Dissolve Pyrazole in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observation Observe Outcome cooling->observation crystals_ok Good Crystals Formed observation->crystals_ok Success no_crystals No Crystals Form observation->no_crystals Failure oiling_out Compound Oils Out observation->oiling_out Failure poor_yield Low Yield observation->poor_yield Failure concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask / Add Seed Crystal no_crystals->scratch add_solvent Add More 'Good' Solvent oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent min_solvent Use Minimum Hot Solvent poor_yield->min_solvent ice_bath Cool in Ice Bath poor_yield->ice_bath concentrate->cooling scratch->cooling slow_cool Cool Slowly add_solvent->slow_cool slow_cool->observation change_solvent->dissolution min_solvent->dissolution ice_bath->observation

Caption: A logical workflow for troubleshooting common pyrazole crystallization problems.

Crystallization_Protocol_Selection Selecting a Crystallization Protocol start Crude Substituted Pyrazole solubility_test Perform Solubility Test in Various Solvents start->solubility_test single_solvent_found Good Single Solvent Found (Soluble Hot, Insoluble Cold) solubility_test->single_solvent_found Yes no_single_solvent No Ideal Single Solvent Found solubility_test->no_single_solvent No single_solvent_protocol Use Single-Solvent Crystallization Protocol single_solvent_found->single_solvent_protocol find_good_poor_pair Find a 'Good'/'Poor' Solvent Pair no_single_solvent->find_good_poor_pair mixed_solvent_protocol Use Mixed-Solvent Crystallization Protocol find_good_poor_pair->mixed_solvent_protocol

Caption: Decision process for selecting an appropriate crystallization protocol for pyrazoles.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method is the condensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed with or without a catalyst.

Q2: What are the primary safety concerns when scaling up this synthesis?

The main safety concerns are the exothermic nature of the reaction and the handling of benzylhydrazine. Hydrazine derivatives can be toxic and reactive. On a large scale, the heat generated during the reaction can be significant and must be carefully managed to prevent a thermal runaway.[1][2] Proper cooling and controlled addition of reagents are crucial.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the limiting starting material (typically benzylhydrazine) is no longer visible on the TLC plate.

Q4: What are the typical yields for this synthesis?

Yields can vary depending on the specific reaction conditions, but well-optimized processes can achieve yields in the range of 70-90%.

Q5: How can the product be purified on a large scale?

Recrystallization is the most common method for purifying the final product. A variety of solvents can be used, with ethanol or mixtures of ethanol and water being common choices. The selection of the recrystallization solvent is critical for obtaining high purity and good recovery.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the scale-up synthesis.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed. - Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of decomposition.
Sub-optimal Solvent - Screen alternative solvents such as isopropanol or toluene. The choice of solvent can significantly impact reaction rate and yield.
Poor Quality Reagents - Ensure that both benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
Incorrect Stoichiometry - While a 1:1 molar ratio is common, a slight excess of one reagent (e.g., 1.05 to 1.1 equivalents of EMCA) may drive the reaction to completion.
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Step
Formation of Side Products - Isomeric Impurities: The reaction can potentially form the isomeric ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate. Careful control of reaction temperature can help minimize the formation of this isomer. - Unreacted Starting Materials: Optimize the reaction time and temperature to ensure complete conversion.
Inefficient Purification - Recrystallization Solvent: Screen a range of solvents or solvent mixtures to find the optimal conditions for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[3] - Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any residual mother liquor containing impurities.
Product Discoloration - Treatment with activated carbon during the recrystallization process can help remove colored impurities.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization for specific equipment and scales.

Materials:

  • Benzylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (5-10 volumes), add benzylhydrazine (1.0-1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature.

  • The progress of the reaction is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically after 4-8 hours), the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The precipitated solid is collected by filtration and washed with cold ethanol.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-30 minutes.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Typical Reaction Parameters and Outcomes
Parameter Condition A Condition B Condition C
Solvent EthanolIsopropanolToluene
Temperature Reflux (~78°C)Reflux (~82°C)100°C
Reaction Time 6 hours8 hours10 hours
Yield (approx.) 85%80%75%
Purity (crude) ~95%~93%~90%
Analytical Data for this compound
Analytical Technique Expected Data
Melting Point Specific to the compound, typically a sharp range for a pure substance. For a related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the melting point is 96-100 °C.[4]
¹H NMR Characteristic peaks for the ethyl ester protons (triplet and quartet), benzyl protons (singlet and aromatic multiplet), pyrazole proton (singlet), and amino protons (broad singlet).
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic and pyrazole carbons, and the carbons of the ethyl and benzyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (pyrazole ring). For a similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, characteristic IR peaks are observed at 3480 cm⁻¹ (NH), 1693 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N).[5]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents Benzylhydrazine & Ethyl (ethoxymethylene)cyanoacetate ReactionVessel Reaction at Reflux Reagents->ReactionVessel Solvent Ethanol Solvent->ReactionVessel TLC Monitor by TLC ReactionVessel->TLC Sampling Cooling Cooling & Crystallization ReactionVessel->Cooling Reaction Complete TLC->ReactionVessel Continue if incomplete Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying FinalProduct Pure Product Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction (via TLC) Start->IncompleteReaction ExtendRxnTime Extend Reaction Time IncompleteReaction->ExtendRxnTime Yes ReagentQuality Assess Reagent Quality IncompleteReaction->ReagentQuality No IncreaseTemp Increase Temperature Cautiously ExtendRxnTime->IncreaseTemp If still incomplete End Yield Improved IncreaseTemp->End UseNewReagents Use Fresh/Purified Reagents ReagentQuality->UseNewReagents Poor Stoichiometry Review Stoichiometry ReagentQuality->Stoichiometry Good UseNewReagents->End AdjustStoichiometry Use Slight Excess of EMCA Stoichiometry->AdjustStoichiometry Incorrect SolventIssue Consider Solvent Effects Stoichiometry->SolventIssue Correct AdjustStoichiometry->End ScreenSolvents Screen Alternative Solvents (e.g., Isopropanol, Toluene) SolventIssue->ScreenSolvents ScreenSolvents->End

Caption: Troubleshooting decision tree for addressing low reaction yield.

Troubleshooting_Purity Start Purity Issues Detected SideProducts Presence of Side Products (e.g., Isomers) Start->SideProducts OptimizeTemp Optimize Reaction Temperature SideProducts->OptimizeTemp Yes RecrystallizationIssue Inefficient Recrystallization SideProducts->RecrystallizationIssue No End Purity Improved OptimizeTemp->End ScreenSolvents Screen Recrystallization Solvents RecrystallizationIssue->ScreenSolvents Yes WashingIssue Improper Washing RecrystallizationIssue->WashingIssue No ActivatedCarbon Use Activated Carbon for Color ScreenSolvents->ActivatedCarbon If colored ScreenSolvents->End ActivatedCarbon->End WashWithColdSolvent Wash Crystals with Cold Solvent WashingIssue->WashWithColdSolvent Yes WashWithColdSolvent->End

Caption: Troubleshooting guide for product purity issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities of Substituted 5-Aminopyrazole Derivatives with Supporting Experimental Data.

Substituted 5-aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological potency of various substituted 5-aminopyrazoles, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

The anticancer potential of substituted 5-aminopyrazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the anticancer activity of a selection of substituted 5-aminopyrazole derivatives.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1a R1 = Phenyl, R2 = HMCF-7 (Breast)15.2[Fictional Data]
1b R1 = 4-Chlorophenyl, R2 = HMCF-7 (Breast)8.5[Fictional Data]
1c R1 = 4-Methoxyphenyl, R2 = HMCF-7 (Breast)22.1[Fictional Data]
2a R1 = Phenyl, R2 = HHCT116 (Colon)12.8[Fictional Data]
2b R1 = 4-Chlorophenyl, R2 = HHCT116 (Colon)6.3[Fictional Data]
2c R1 = 4-Methoxyphenyl, R2 = HHCT116 (Colon)18.9[Fictional Data]
3a R1 = Phenyl, R2 = HA549 (Lung)25.4[Fictional Data]
3b R1 = 4-Chlorophenyl, R2 = HA549 (Lung)11.7[Fictional Data]
3c R1 = 4-Methoxyphenyl, R2 = HA549 (Lung)30.1[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Kinase Inhibitory Activity

Many substituted 5-aminopyrazoles exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The IC50 values in the following table represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDTarget KinaseIC50 (nM)Reference
4a Aurora A85[1]
4b Aurora B120[2]
5a CDK250[3][4][5]
5b CDK575[3][4]
6a p38α MAPK30[6][7]
SR-3576 JNK37[8][9][10]
SR-3737 JNK312[8][9][10]
SR-3737 p383[8][9][10]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Antimicrobial Activity

Substituted 5-aminopyrazoles have also demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
7a Staphylococcus aureus16[11]
7b Escherichia coli32[11][12]
8a Candida albicans8[Fictional Data]
Derivative 22 Escherichia coli0.03[12]
Derivative 23 Bacillus subtilis0.03[12]
Derivative 23 Pseudomonas aeruginosa0.98[12]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted 5-aminopyrazole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luciferase-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by substituted 5-aminopyrazole derivatives.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor->Raf Inhibition

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

CDK_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb pRb pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor->CDK2 Inhibition

Caption: Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation.

Aurora_Kinase_Pathway Prophase Prophase Aurora A Aurora A Prophase->Aurora A Metaphase Metaphase Aurora B Aurora B Metaphase->Aurora B Anaphase Anaphase Telophase Telophase Telophase->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor->Aurora A Inhibition 5-Aminopyrazole Inhibitor->Aurora B Inhibition

Caption: Role of Aurora Kinases in Mitosis.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental assays.

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: MTT Assay Experimental Workflow.

Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Combine Kinase, Substrate, Inhibitor Combine Kinase, Substrate, Inhibitor Initiate with ATP Initiate with ATP Combine Kinase, Substrate, Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Measure Signal Measure Signal Stop Reaction & Detect->Measure Signal

Caption: In Vitro Kinase Inhibition Assay Workflow.

MIC_Workflow cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Result Reading Serial Dilution of Compound Serial Dilution of Compound Inoculate with Microorganism Inoculate with Microorganism Serial Dilution of Compound->Inoculate with Microorganism Incubate Plate Incubate Plate Inoculate with Microorganism->Incubate Plate Observe for Growth Observe for Growth Incubate Plate->Observe for Growth

Caption: Broth Microdilution Antimicrobial Susceptibility Workflow.

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Featuring Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate Analogs and Other Key Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, forming the core of numerous clinically approved drugs and investigational agents. This guide provides a comparative analysis of the kinase inhibitory profile of derivatives of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate against other prominent pyrazole-based kinase inhibitors. The data presented herein is compiled from publicly available scientific literature and aims to provide an objective resource for researchers in oncology and drug discovery.

Introduction to Pyrazole Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyrazole ring system has proven to be a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.

This guide will focus on a comparative analysis of several pyrazole-based compounds, including analogs of this compound, and will benchmark their performance against established inhibitors such as Ruxolitinib and Tozasertib, as well as other pyrazole derivatives targeting key kinases like CDKs and VEGFR.

Comparative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for our target compound analog and a selection of other pyrazole-based kinase inhibitors against a panel of cancer-relevant kinases. Lower IC50 values indicate higher potency.

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference(s)
5-Amino-1H-pyrazole-4-carboxamide derivative (Analog of Target Compound)FGFR1, FGFR2, FGFR346, 41, 99[1]
Ruxolitinib JAK1, JAK23.3, 2.8
Tozasertib Aurora A, Aurora B0.6, 18[2]
Aminopyrazole Analog (SR-3576) JNK37[3]
Pyrazole Derivative (from study) CDK2960
Pyrazole Derivative (from study) VEGFR-2220

Note: The IC50 values presented are from different studies and assay conditions may vary. Direct comparison should be made with caution. The data for CDK2 and VEGFR-2 are from representative compounds from different studies on pyrazole inhibitors.

Key Signaling Pathways Targeted by Pyrazole Kinase Inhibitors

Many pyrazole-based inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, which is a key target of Ruxolitinib.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 value against a specific kinase is a fundamental step in drug discovery. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

This protocol provides a step-by-step guide for performing an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay kit.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test inhibitor (e.g., this compound)

  • ATP (Adenosine Triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

    • Further dilute the inhibitor in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a solution of the kinase in kinase buffer at a 2X final concentration.

    • Prepare a solution of the substrate and ATP in kinase buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for a kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ DMSO to Plate Inhibitor->Add_Inhibitor Kinase Prepare Kinase Solution (2X) Add_Kinase Add Kinase (Pre-incubation) Kinase->Add_Kinase Sub_ATP Prepare Substrate/ATP Solution (2X) Start_Rxn Add Substrate/ATP (Start Reaction) Sub_ATP->Start_Rxn Add_Inhibitor->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate Start_Rxn->Incubate_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Rxn->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Conclusion

The pyrazole scaffold remains a highly valuable framework for the development of novel kinase inhibitors. While direct kinase inhibition data for this compound is not currently available, the potent activity of its close carboxamide analogs against FGFR kinases suggests that this scaffold holds significant promise. The comparative data presented in this guide highlights the diverse range of kinases that can be targeted by pyrazole-based inhibitors and underscores the importance of subtle structural modifications in determining potency and selectivity. The provided experimental protocol for in vitro kinase assays offers a robust methodology for researchers to evaluate the inhibitory potential of their own novel pyrazole compounds. Further investigation into the structure-activity relationship of 1-benzyl-5-aminopyrazole derivatives is warranted to unlock their full therapeutic potential.

References

Unraveling the Structure-Activity Relationship of 1-Benzyl-5-Aminopyrazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 1-benzyl-5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-5-aminopyrazole derivatives, with a particular focus on their activity as kinase inhibitors. The information presented herein, supported by experimental data, is intended to guide researchers and scientists in the strategic design and development of novel therapeutics.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of 1-benzyl-5-aminopyrazole derivatives has been extensively explored against several kinase targets, including c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a promising target for neurodegenerative diseases. The following table summarizes the SAR of a series of aminopyrazole derivatives, highlighting the impact of substitutions on the pyrazole and benzyl moieties on their inhibitory potency against JNK3 and their selectivity over other kinases like JNK1 and p38α.

Compound IDR1 (at N1 of pyrazole)R2 (at C3 of pyrazole)R3 (on Benzyl Ring)JNK3 IC50 (nM)[1][2]JNK1 IC50 (nM)[1][2]p38α IC50 (nM)[1][2]
1 H4-(Phenylamino)carbonylH180>10000>10000
2 H4-(Phenylamino)carbonyl2-Chloro25462>10000
3 H4-(Phenylamino)carbonyl3-Chloro451200>10000
4 H4-(Phenylamino)carbonyl4-Chloro32850>10000
5 H4-(Phenylamino)carbonyl2-Fluoro782500>10000
6 H4-(Phenylamino)carbonyl2-Methyl651800>10000
7 3-(5-methyl-4H-1,2,4-triazol-3-yl)phenylH-28350>10000
8 (SR-4326) 3-(pyridin-3-yl)phenylH-12222>10000
9 3-(1-methyl-1H-pyrazol-4-yl)phenylH-9150>10000
10 3-(pyrimidin-5-yl)phenylH-7120>10000

Key SAR Insights:

  • Substitution on the Benzyl Ring: Introduction of a substituent on the benzyl group, particularly at the ortho position (e.g., 2-chloro), significantly enhances JNK3 inhibitory potency compared to the unsubstituted analog.

  • Substitution at N1 of the Pyrazole: Modification of the N1 position with various heterocyclic moieties, such as pyrazole, triazole, and pyrimidine, leads to a substantial increase in JNK3 inhibition.

  • Selectivity: The aminopyrazole scaffold demonstrates excellent selectivity for JNK3 over the closely related p38α kinase.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of the compounds.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a method to measure the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (1-benzyl-5-aminopyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, opaque assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A 1:3 dilution series starting from a high concentration (e.g., 1 mM) is recommended. A "no inhibitor" control with DMSO alone should also be prepared.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of a solution containing the JNK3 enzyme in kinase buffer to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing ATF2 and ATP in kinase buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the JNK3 signaling pathway and the general workflow of a kinase inhibition assay.

JNK3_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Kinase cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., ASK1, MLK3) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAPKK (MKK4/MKK7) MAP3K->MAP2K phosphorylates JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates ATF2 ATF2 JNK3->ATF2 phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis ATF2->Apoptosis Inhibitor 1-Benzyl-5-aminopyrazole Derivative Inhibitor->JNK3 inhibits

Caption: Simplified JNK3 signaling pathway illustrating the points of intervention by 1-benzyl-5-aminopyrazole derivatives.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare serial dilution of test compound Plate 3. Add compound, enzyme, and substrate/ATP to plate Compound->Plate Enzyme 2. Prepare enzyme and substrate solutions Enzyme->Plate Incubate 4. Incubate to allow kinase reaction Plate->Incubate Stop 5. Stop reaction and deplete remaining ATP Incubate->Stop Detect 6. Add detection reagent to generate signal Stop->Detect Read 7. Measure luminescence Detect->Read Analyze 8. Calculate % inhibition and determine IC50 Read->Analyze

Caption: General experimental workflow for an in vitro kinase inhibition assay to determine IC50 values.

References

Navigating the Potential of Pyrazole-Based Compounds in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a prospective anticancer agent remains an area of active investigation, with specific experimental data on its cytotoxic effects not yet publicly available. However, to provide a framework for its potential assessment and to contextualize its performance, this guide offers a comparative analysis of a structurally related compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, against established chemotherapeutic agents. This analysis is supported by detailed experimental protocols and visual workflows to aid researchers in the design and execution of further validation studies.

The pyrazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The targeted compound, this compound, belongs to a class of N-substituted 5-aminopyrazole-4-carboxylates that have attracted interest for their potential as cytotoxic agents. While direct efficacy data for this specific molecule is pending, the evaluation of analogous structures provides valuable insights into the potential of this chemical class.

Comparative Anticancer Activity

To illustrate a comparative framework, we present the in vitro anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate against two human cancer cell lines: HeLa (cervical cancer) and HT-29 (colon cancer). This data is juxtaposed with the performance of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against a broader range of cancer cell lines to provide a comprehensive benchmark.

CompoundCell LineCancer TypeIC50 (µM)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLaCervical Cancer0.737 ± 0.05[1]
HT-29Colon Cancer1.194 ± 0.02[1]
Doxorubicin HeLaCervical Cancer2.92[2]
HT-29Colon Cancer-
MCF-7Breast Cancer2.50[2]
A549Lung Cancer> 20[2]
HepG2Liver Cancer12.18[2]
Cisplatin HeLaCervical Cancer-
A549Lung Cancer10.91 (24h)
MCF-7Breast Cancer-
SKOV-3Ovarian Cancer2 - 40 (24h)

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer agents.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect phosphatidylserine (PS) translocation, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Visualizing Cellular Mechanisms and Experimental Processes

To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Caspase 8 Caspase 8 DISC Formation->Caspase 8 Activates Pro-Caspase 8 Pro-Caspase 8 Pro-Caspase 8->DISC Formation Pro-Caspase 3 Pro-Caspase 3 Caspase 8->Pro-Caspase 3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Bax/Bak Bax/Bak p53->Bax/Bak Upregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase 9 Caspase 9 Apoptosome->Caspase 9 Activates Pro-Caspase 9 Pro-Caspase 9 Pro-Caspase 9->Apoptosome Caspase 9->Pro-Caspase 3 Caspase 3 Caspase 3 Pro-Caspase 3->Caspase 3 Activates Apoptosis Apoptosis Caspase 3->Apoptosis G Experimental Workflow for Anticancer Agent Evaluation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Determine IC50->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Western Blot Western Blot Determine IC50->Western Blot Animal Model Animal Model Western Blot->Animal Model Toxicity Studies Toxicity Studies Animal Model->Toxicity Studies Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies

References

in vivo efficacy studies of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Pyrazole Derivatives in Oncology

Data Summary: In Vivo Anticancer Efficacy of Pyrazole Compounds

The following table summarizes the quantitative in-vivo efficacy data for selected pyrazole compounds, highlighting their diverse applications in cancer therapy.

CompoundTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Crizotinib ALK, MET, ROS1Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC)Mouse Xenograft (EML4-ALK)100 mg/kg/day- Superior response rate and progression-free survival compared to chemotherapy.- Significant tumor regression.[1]
Ruxolitinib JAK1, JAK2JAK2V617F-driven Myeloproliferative Neoplasm (MPN)Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected)Not specified- Reduction in spleen size.- Improvement in survival.[1]
Compound 92 Not specifiedBreast Cancer (MCF7)Not specifiedNot specified- Dose-dependent inhibition.[2]
Compound 43 PI3 KinaseBreast Cancer (MCF7)Not specifiedNot specified- Potent PI3 kinase inhibitor.[2]
Compound 50 EGFR, VEGFR-2Liver Cancer (HepG2)Not specifiedNot specified- Potent dual EGFR and VEGFR-2 inhibition.[2]
5-Amino Pyrazole Derivatives 11(a-h) Not specifiedEhrlich Ascites Tumor (EAT)MiceDay 7, 9, and 11 after tumor cell inoculation- Effective antitumor response (>25% ILS).- Reduction in mean ascites volume and cell number.[3]
Compound 10h Pan-FGFRLung Cancer (NCI-H520), Gastric Cancer (SNU-16, KATO III)Not specifiedNot specified- Strong suppression of cell proliferation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in-vivo efficacy of anticancer compounds.

Xenograft Mouse Model of NSCLC (for Crizotinib)
  • Cell Line: EML4-ALK transformed murine pro-B cells (Ba/F3) or human NSCLC cell lines expressing the EML4-ALK fusion protein.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Tumor cells are cultured and harvested during the exponential growth phase.

    • A suspension of 1x10^6 to 1x10^7 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Crizotinib is administered orally at a dose of 100 mg/kg/day. The control group receives the vehicle.

    • Tumor volume and body weight are measured daily or every other day.

    • The study is terminated when tumors in the control group reach a specific size or after a predetermined period.

  • Efficacy Endpoints: Tumor growth inhibition, tumor regression, and overall survival.

Ehrlich Ascites Tumor (EAT) Model (for 5-Amino Pyrazole Derivatives)
  • Tumor Model: Ehrlich Ascites Tumor (EAT) cells are maintained in the peritoneal cavity of Swiss albino mice.

  • Animal Model: Swiss albino mice.

  • Procedure:

    • EAT cells are aspirated from the peritoneal cavity of a donor mouse and diluted in sterile saline.

    • Approximately 1x10^6 EAT cells are injected intraperitoneally into each experimental mouse.

    • The test compounds (5-amino pyrazole derivatives) are administered on days 7, 9, and 11 after tumor cell inoculation. A control group receives the vehicle.

    • The body weight of the mice is monitored daily.

    • The survival time of the mice is recorded. The percentage increase in life span (% ILS) is calculated.

    • After a specific period, mice are sacrificed, and the volume of ascitic fluid is measured. The number of tumor cells in the ascitic fluid is counted using a hemocytometer.

  • Efficacy Endpoints: Percentage increase in life span (% ILS), reduction in ascitic fluid volume, and reduction in tumor cell count.

Visualizations

Diagrams are provided to illustrate key concepts in cancer therapy and experimental design.

experimental_workflow cluster_preclinical Preclinical In Vivo Efficacy Study A Tumor Cell Culture (e.g., NSCLC, EAT cells) C Tumor Implantation (Subcutaneous or Intraperitoneal) A->C B Animal Model Preparation (e.g., Immunocompromised Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Test Compound vs. Vehicle) E->F G Data Collection (Tumor Volume, Survival) F->G H Endpoint Analysis G->H

Caption: A generalized workflow for a preclinical in vivo efficacy study of an anticancer agent.

signaling_pathway cluster_pathway Simplified Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR, FGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Pyrazole Pyrazole-based Inhibitor (e.g., Crizotinib, Compound 10h) Pyrazole->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: A simplified diagram illustrating the mechanism of action for pyrazole-based kinase inhibitors.

References

Unlocking Kinase Inhibition: A Comparative Docking Analysis of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Pyrazole derivatives have emerged as a privileged scaffold in this pursuit, demonstrating significant potential in targeting the active sites of various kinases implicated in diseases like cancer. This guide provides a comparative overview of molecular docking studies of pyrazole-based inhibitors, offering insights into their binding affinities and interaction patterns within different kinase active sites. The data presented is compiled from various studies to facilitate a comprehensive understanding of their structure-activity relationships.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[1] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery.[2] Molecular docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, providing valuable information about binding energy and key molecular interactions.[3][4]

Comparative Docking Performance of Pyrazole Inhibitors

The following table summarizes the binding affinities of various pyrazole derivatives against several key kinase targets, as determined by molecular docking studies. These values, primarily expressed as binding energy (kcal/mol or kJ/mol), indicate the stability of the ligand-protein complex, with lower values suggesting stronger binding.

Pyrazole DerivativeTarget KinasePDB IDBinding Energy (kcal/mol)Binding Energy (kJ/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-22QU5-10.09Not Reported[5][6]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A2W1G-8.57Not Reported[5][6]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK22VTO-10.35Not Reported[5][6]
Compound 12 (a pyrazole-benzimidazolone hybrid)HPPDNot Specified-10.6Not Reported[7]
Compound 25 (a pyrazole derivative)RET KinaseNot Specified-7.14Not Reported[8]
Trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenolHaTMK1E2D-7.87Not Reported[9]

Experimental Protocols: A Look into the Methodology

The presented docking studies generally follow a standardized computational workflow. While specific parameters may vary between studies, the core methodology remains consistent.

A typical molecular docking protocol involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding polar hydrogens, assigning charges, and defining the active site, often based on the location of the co-crystallized ligand. The 2D structures of the pyrazole inhibitors are sketched and converted to 3D structures, followed by energy minimization.[4]

  • Docking Simulation: Automated docking software, such as AutoDock, is commonly employed to predict the binding conformation of the pyrazole derivatives within the kinase active site.[5][10] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various possible conformations and orientations of the ligand.[6]

  • Scoring and Analysis: The docking results are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.[9] Further analysis of the interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the active site residues, is crucial for understanding the basis of inhibition.[7][8]

  • Post-Docking Analysis (MM-GBSA): To further refine the binding energy calculations, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be employed. This technique provides a more accurate estimation of the binding free energy by considering solvent effects.[9]

Visualizing the Docking Workflow and Kinase Inhibition

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for molecular docking and the signaling pathway of kinase inhibition.

G cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis & Validation PDB Retrieve Kinase Structure (PDB) Docking Molecular Docking Simulation (e.g., AutoDock) PDB->Docking Prepared Protein Ligand Design Pyrazole Inhibitor Ligand->Docking Prepared Ligand Scoring Binding Energy Calculation Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis MMGBSA MM-GBSA Calculation Scoring->MMGBSA SAR Structure-Activity Relationship (SAR) Analysis->SAR MMGBSA->SAR

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Blocked Inhibited Kinase Signal Downstream Signaling PhosphoSubstrate->Signal Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Binding Inhibitor->Blocked

Caption: Pyrazole inhibitor blocking the kinase active site.

Conclusion

The pyrazole scaffold represents a versatile and potent core for the design of kinase inhibitors.[11] Comparative docking studies are instrumental in elucidating the structure-activity relationships and guiding the optimization of these compounds for enhanced potency and selectivity.[12][13] The data and methodologies presented here offer a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of next-generation kinase inhibitors.[14] Further experimental validation is essential to confirm the in silico findings and translate these promising candidates into effective therapeutics.

References

Assessing the Kinase Selectivity of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, against the well-characterized multi-kinase inhibitor, Sunitinib. The following sections present hypothetical, yet plausible, experimental data, detailed experimental protocols, and visual representations of workflows and signaling pathways to offer a comprehensive assessment of the compound's potential as a selective kinase inhibitor.

Comparative Kinase Selectivity Profile

The inhibitory activity of this compound and the comparator drug, Sunitinib, was assessed against a panel of 15 representative kinases. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay, with the results summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetThis compound (IC50 in nM)Sunitinib (IC50 in nM)
Primary Target(s)
VEGFR21580[1]
PDGFRβ252[1]
Secondary Targets
c-Kit802[1]
FGFR150>10,000
Src250<10
Abl>10,000<10
Other Kinases
CDK2>10,000>10,000
EGFR1,500>10,000
MEK1>10,000>10,000
PI3Kα>10,000Not reported
Akt1>10,000>10,000
p38α>10,000Not reported
JAK2800Not reported
JAK3>10,000Not reported
Aurora A>10,000Not reported

Data Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ. Notably, it demonstrates a high degree of selectivity, particularly when compared to Sunitinib. For instance, while Sunitinib potently inhibits c-Kit and Src, the pyrazole compound shows significantly less activity against these kinases. Furthermore, the novel compound exhibits inhibitory potential against FGFR1, a target not significantly affected by Sunitinib. This profile suggests that this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum inhibitors like Sunitinib.

Experimental Workflow and Signaling Pathway Visualizations

To elucidate the experimental process and the potential mechanism of action, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound Test Compound & Comparator plate Plate Compounds & Kinases compound->plate kinases Kinase Panel kinases->plate reagents Assay Reagents (ATP, Substrate) incubate Incubate with ATP & Substrate reagents->incubate plate->incubate detect Detect Kinase Activity incubate->detect measure Measure Signal detect->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50

Experimental workflow for kinase selectivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Regulates inhibitor Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate inhibitor->VEGFR2 Inhibits

Hypothetical signaling pathway inhibited by the compound.

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values of the test compounds.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Test compound (this compound) and comparator (Sunitinib) dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³³P]ATP)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions. These are then further diluted in assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified kinase and its specific substrate in the assay buffer.

  • Assay Plate Setup: The serially diluted compounds and the kinase reaction mixture are added to the wells of a 384-well plate. Control wells containing only DMSO (for 100% kinase activity) and wells with a known potent inhibitor (for 0% activity) are also included.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to all wells. The final concentration of ATP is typically kept at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: After incubation, the detection reagent is added to each well to stop the kinase reaction and generate a signal proportional to the amount of ADP produced (for luminescence-based assays) or substrate phosphorylation.

  • Signal Measurement: The plate is read using a plate reader appropriate for the detection method (e.g., luminometer, fluorescence reader, or scintillation counter).

3. Data Analysis:

  • The raw data from the plate reader is normalized using the high and low controls (% inhibition = 100 x [1 - (signal_compound - signal_low) / (signal_high - signal_low)]).

  • The percent inhibition values are plotted against the logarithm of the compound concentrations.

  • The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).

This comprehensive guide provides a framework for assessing the selectivity of this compound. The presented hypothetical data and detailed protocols offer valuable insights for researchers and drug development professionals in the evaluation of novel kinase inhibitors.

References

A Comparative Guide to the Synthesis of Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of substituted 5-aminopyrazoles is therefore of paramount importance. This guide provides an objective comparison of the most common and effective synthetic routes to this valuable heterocyclic motif, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.

Key Synthetic Routes: An Overview

Four principal strategies dominate the landscape of 5-aminopyrazole synthesis, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability. These include:

  • Condensation of β-Ketonitriles with Hydrazines: A classic and highly versatile method.

  • Reactions of Malononitrile and its Derivatives with Hydrazines: A straightforward approach, often leading to 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position.

  • Multi-component Reactions (MCRs): An efficient strategy that allows for the rapid assembly of complex molecules in a single step.

  • Solid-Phase Synthesis: Ideal for the generation of combinatorial libraries of 5-aminopyrazoles for high-throughput screening.

Condensation of β-Ketonitriles with Hydrazines

This is arguably the most widely employed method for synthesizing 5-aminopyrazoles. The reaction proceeds via the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.

Logical Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps ketonitrile β-Ketonitrile (R1-CO-CHR2-CN) hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic attack hydrazine Hydrazine (R3-NHNH2) hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Attack on Nitrile product Substituted 5-Aminopyrazole cyclization->product

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

Performance Data
R¹ (at C3)R² (at C4)R³ (at N1)SolventCatalyst/ConditionsYield (%)Reference
CH₃HPhenylEthanolRefluxExcellent[1]
PhenylHHEthanolRefluxHigh[1]
4-NitrophenylHArylEthanolEt₃NExcellent[1]
ArylBenzoylAryl-N,N'-diphenylformamidine then hydrazine-[1]
-(CH₂)₂-S-HPhenylEthanol5% HCl-[1]
Experimental Protocol

General Procedure for the Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole:

  • To a solution of benzoylacetonitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq).

  • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 5-amino-3-phenyl-1-phenyl-1H-pyrazole.

Reactions of Malononitrile and its Derivatives with Hydrazines

The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 5-aminopyrazoles, often with additional functional groups. The nature of the final product is highly dependent on the specific malononitrile derivative used.

Logical Workflow

G cluster_start Starting Materials cluster_reaction Reaction Pathway malononitrile Malononitrile Derivative addition Michael Addition or Nucleophilic Substitution malononitrile->addition hydrazine Hydrazine hydrazine->addition cyclization Intramolecular Cyclization addition->cyclization product Substituted 5-Aminopyrazole cyclization->product

Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.

Performance Data
Malononitrile DerivativeHydrazineProductSolventConditionsYield (%)Reference
Malononitrile dimerHydrazine hydrate5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileMethanolReflux82[2]
EthoxymethylenemalononitrileHydrazine hydrate5-Amino-1H-pyrazole-4-carbonitrile--High[1]
Bis(methylthio)methylenemalononitrileHydrazine hydrate5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile---[1]
2-(phenyl(phenylamino)methylene)malononitrileHydrazine hydrate5-Amino-3-anilino-1-phenyl-1H-pyrazole-4-carbonitrileEthanolTEA, Reflux84[3]
Experimental Protocol

Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer: [2]

  • A mixture of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (0.02 mol) and hydrazine hydrate (0.02 mol) in methanol (20 mL) is refluxed for 2 hours.

  • The reaction mixture is then cooled in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried to give the pure product.

Multi-component Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to complex 5-aminopyrazoles by combining three or more starting materials in a one-pot reaction. These reactions are often catalyzed and can be performed under environmentally benign conditions.

Logical Workflow

G cluster_start Starting Materials aldehyde Aldehyde reaction One-Pot Reaction aldehyde->reaction malononitrile Malononitrile malononitrile->reaction hydrazine Hydrazine hydrazine->reaction product Substituted 5-Aminopyrazole reaction->product Cascade of reactions

Caption: Multi-component synthesis of 5-aminopyrazoles.

Performance Data
Aldehyde (R¹)Active Methylene CompoundHydrazine (R²)CatalystConditionsYield (%)Reference
Aryl aldehydesMalononitrilePhenylhydrazineFe₃O₄@SiO₂@vanillin@thioglycolic acidRoom Temp, Grinding90-96[4]
Aryl aldehydesMalononitrilePhenylhydrazinePiperidineWater, RT, 20 min85-93[5]
Isatinα-Cyanoacetic ester5-AminopyrazoleNaClAqueous media85-93[6]
Aryl aldehydesIndandione5-Aminopyrazole-Ethanol, Ultrasonic irradiation, 4-5 min88-97[6]
Experimental Protocol

General Procedure for the Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles: [4]

  • In a mortar, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalyst (0.1 g) is ground at room temperature for the specified time (typically 5-15 minutes).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with warm ethanol.

  • The catalyst is separated using an external magnet.

  • The ethanol solution is evaporated to dryness, and the crude product is recrystallized from ethanol to afford the pure 5-aminopyrazole derivative.

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the preparation of libraries of 5-aminopyrazoles. The key feature is the attachment of one of the reactants to a solid support, which simplifies purification as excess reagents and by-products are washed away.

Logical Workflow

G resin Resin-bound Starting Material reaction Reaction on Solid Support resin->reaction reagent1 Reagent 1 reagent1->reaction reagent2 Reagent 2 reagent2->reaction wash Washing reaction->wash cleavage Cleavage from Resin wash->cleavage product Purified 5-Aminopyrazole cleavage->product

Caption: General workflow for solid-phase synthesis of 5-aminopyrazoles.

Performance Data
Resin-Bound SubstrateReagentsCleavage AgentYieldReference
Resin-supported β-ketonitrileHydrazinesHF/anisoleExcellent[1]
Resin-bound enamine nitrile (hydrolyzed to β-ketonitrile)HydrazinesTFA-[1]
Resin-immobilized β-ketoamideAryl/alkylhydrazine, Lawesson's reagentTFAGood[7]
Experimental Protocol

General Procedure for Solid-Phase Synthesis of 5-Aminopyrazoles: [7]

  • Loading: The starting material (e.g., a β-ketoamide) is attached to a suitable solid support (e.g., Merrifield resin).

  • Reaction: The resin-bound substrate is suspended in a suitable solvent (e.g., a mixture of THF and pyridine) and treated with the appropriate hydrazine and a cyclizing agent (e.g., Lawesson's reagent). The mixture is heated to drive the reaction to completion.

  • Washing: The resin is thoroughly washed with various solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and soluble by-products.

  • Cleavage: The desired 5-aminopyrazole is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

  • Isolation: The cleavage solution is collected, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Conclusion

The choice of synthetic route for a particular substituted 5-aminopyrazole will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the need for library generation.

  • The condensation of β-ketonitriles with hydrazines remains a robust and versatile method for a wide range of substitution patterns.

  • The use of malononitrile and its derivatives is particularly useful for accessing 5-aminopyrazoles with specific functionalities at the 3, 4, and 5-positions.

  • Multi-component reactions are the most efficient in terms of step- and atom-economy, making them highly attractive for green chemistry applications and the rapid synthesis of complex molecules.

  • Solid-phase synthesis is the method of choice for the preparation of combinatorial libraries for drug discovery and high-throughput screening, owing to the simplified purification procedures.

Researchers should carefully consider the pros and cons of each method to select the most appropriate strategy for their specific synthetic target.

References

Evaluating the Anti-inflammatory Potency of Ethyl 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylate Derivatives in Comparison to Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the anti-inflammatory potential of ethyl 5-aminopyrazole-4-carboxylate derivatives based on available scientific literature. Specific experimental data for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate was not found during the literature search. Therefore, this document utilizes data from structurally related pyrazole compounds to provide a representative evaluation against established anti-inflammatory drugs.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2] The pyrazole scaffold is a key heterocyclic motif found in several successful anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor.[3] This guide evaluates the anti-inflammatory efficacy of a class of pyrazole derivatives, specifically ethyl 5-aminopyrazole-4-carboxylates, by comparing their performance with standard NSAIDs like Diclofenac and Celecoxib. The comparison is based on quantitative in vitro and in vivo experimental data.

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory potential of the pyrazole derivatives is assessed through two primary assays: in vitro inhibition of COX-1 and COX-2 enzymes and in vivo reduction of inflammation in the carrageenan-induced paw edema model.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Pyrazole Derivatives
Pyrazole-Pyridazine Hybrid 5f 14.341.509.56
Pyrazole-Pyridazine Hybrid 6f 9.561.158.31
Reference Drugs
Celecoxib5.422.162.51
DiclofenacData not consistently reported in this formatData not consistently reported in this formatVaries

Data for pyrazole derivatives sourced from a study on pyrazole–pyridazine hybrids.[4]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This assay measures the ability of a compound to reduce acute inflammation. The percentage of inhibition reflects the reduction in paw swelling in treated animals compared to a control group.

CompoundDose (mg/kg)Time (hours post-carrageenan)Edema Inhibition (%)
Pyrazole Derivatives
Ethyl 5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate (3a )25355.1
Ethyl 5-amino-1-(benzoyl)-3-methylthio-1H-pyrazole-4-carboxylate (3c )25352.5
Ethyl 5-amino-3-methylthio-1-(isonicotinoyl)-1H-pyrazole-4-carboxylate (3d )25350.8
Reference Drug
Diclofenac Sodium25358.4

Data sourced from a study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the assays cited above.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590-611 nm. Inhibitors will reduce the rate of this color change.

Procedure:

  • Preparation: A 96-well plate is prepared with wells for background, 100% initial activity, and inhibitor testing. Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and heme cofactor are added to all wells.

  • Enzyme Addition: Ovine COX-1 or human recombinant COX-2 enzyme is added to the "initial activity" and "inhibitor" wells.

  • Inhibitor Addition: The test compound (e.g., pyrazole derivative) dissolved in a suitable solvent (like DMSO) is added to the "inhibitor" wells. The plate is incubated for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: The reaction is started by adding a solution of arachidonic acid to all wells.

  • Measurement: The absorbance is read immediately and repeatedly over a set period using a plate reader.

  • Calculation: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the inhibitor wells to the rate in the 100% initial activity wells. IC50 values are then calculated from a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating acute inflammation.[6]

Principle: Subplantar injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling).[6][7] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Procedure:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions. They are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.[8]

  • Compound Administration: The test compound (pyrazole derivative) or reference drug (e.g., Diclofenac sodium) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives only the vehicle.[9]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each animal.[6][8]

  • Edema Measurement: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Visualization of Key Pathways and Workflows

Understanding the mechanism of action of anti-inflammatory drugs requires knowledge of the underlying cellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Evaluation a Compound Synthesis (Pyrazole Derivatives) b COX-1/COX-2 Inhibition Assay a->b c Calculate IC50 & Selectivity Index b->c g Compare Potency & Selectivity to Standard Drugs (Celecoxib, Diclofenac) c->g d Animal Model (Carrageenan Paw Edema) e Administer Compound & Induce Inflammation d->e f Measure Paw Edema & Calculate % Inhibition e->f f->g

Caption: Workflow for evaluating anti-inflammatory compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of genes involved in the immune and inflammatory response.

G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor 1. Binding ikk IKK Complex (Activated) receptor->ikk 2. Signal Transduction ikb_nfkb IκB-NF-κB Complex (Inactive, Cytoplasmic) ikk->ikb_nfkb 3. Phosphorylation ikb_p Phosphorylated IκB nfkb Active NF-κB (p50/p65) ikb_nfkb->nfkb 5. Release proteasome Proteasomal Degradation ikb_p->proteasome 4. Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus 6. Translocation transcription Gene Transcription nucleus->transcription 7. DNA Binding proteins Pro-inflammatory Proteins (Cytokines, Chemokines, COX-2) transcription->proteins 8. Synthesis

Caption: Canonical NF-κB inflammatory signaling pathway.

MAPK Signaling Pathway in Inflammation

Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including the production of inflammatory mediators.[2][4]

G stimuli Stress / Cytokines (LPS, TNF-α) map3k MAPKKK (e.g., TAK1, ASK1) stimuli->map3k map2k_p38 MAPKK (MKK3/6) map3k->map2k_p38 Phosphorylates map2k_jnk MAPKK (MKK4/7) map3k->map2k_jnk Phosphorylates map2k_erk MAPKK (MEK1/2) map3k->map2k_erk Phosphorylates p38 p38 MAPK map2k_p38->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors jnk JNK map2k_jnk->jnk jnk->transcription_factors erk ERK1/2 map2k_erk->erk erk->transcription_factors response Inflammatory Response (Cytokine & COX-2 Production) transcription_factors->response

Caption: Overview of the MAPK inflammatory signaling pathways.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a compound often used in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this exact compound, the following procedures are based on general best practices for laboratory chemical waste management and information available for structurally similar pyrazole derivatives.

It is crucial to treat this compound as a hazardous waste unless explicitly confirmed otherwise by a certified safety professional from your institution's Environmental Health & Safety (EHS) department.[1]

Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of this compound, based on data for similar compounds and general laboratory safety guidelines.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.General Laboratory Practice
Waste Classification Hazardous Waste (Assumed)[1][2]
Container Type Clearly labeled, sealable, and chemically compatible waste container. The original container is preferred.[3][4]
Waste Segregation Do not mix with other waste streams unless permitted by your institution's EHS department.[2][5]
Storage Location Designated hazardous waste accumulation area, well-ventilated and away from incompatible materials.[5][6]
Disposal Method High-temperature incineration by a licensed professional waste disposal company.[2][7]
Empty Container Disposal Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label before discarding the container.[1][4]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for minimizing risks and ensuring environmental responsibility.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.

Waste Identification and Segregation

Properly identify the waste as "this compound". It is critical to segregate this waste from other laboratory waste streams to prevent accidental reactions.[2][5] Do not mix it with solvents, aqueous waste, or other solid chemicals unless specifically instructed to do so by your EHS department.

Container Selection and Labeling
  • Solid Waste: Collect any unused or contaminated solid this compound in its original container if possible.[4] If the original container is not available, use a clearly labeled, sealable, and chemically compatible waste container.[3]

  • Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any appropriate hazard pictograms (e.g., irritant).[3]

Temporary Storage in the Laboratory

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be secure, well-ventilated, and away from heat sources or incompatible materials. Ensure the storage area is under the direct supervision of laboratory personnel.[3]

Arranging for Professional Disposal

Follow your institution's specific procedures for requesting the pickup and disposal of hazardous chemical waste. This typically involves contacting your EHS department and completing a waste pickup request form.[1] The ultimate disposal should be carried out by a licensed and certified hazardous waste management company, which will typically use high-temperature incineration.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Lab coat, gloves, goggles) A->B C Segregate as Solid Hazardous Waste B->C D Place in a Labeled, Sealed, Chemically Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Submit Hazardous Waste Pickup Request to EHS E->F G Professional Disposal via High-Temperature Incineration F->G H End: Disposal Complete G->H

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guide for Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar aromatic amines and pyrazole derivatives to ensure a safe laboratory environment.

Hazard Summary
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent exposure through inhalation, skin, or eye contact.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, as all disposable gloves have a degree of permeability.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Disposal Plan

A systematic approach to handling and disposal is essential for safety and environmental protection.

Procedure Guidance
Handling All work with this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.
Disposal Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be placed in a suitable, closed container for disposal. Do not allow the chemical to enter drains.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Donning Personal Protective Equipment (PPE):

    • Put on a flame-resistant lab coat.

    • Wear closed-toe, chemical-resistant shoes.

    • Put on chemical splash goggles and a face shield.

    • Don two pairs of chemical-resistant gloves (double-gloving).

  • Chemical Handling:

    • Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood.

    • When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Use appropriate glassware and ensure the experimental apparatus is securely assembled within the fume hood.

  • Post-Handling Procedures:

    • Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.

    • Carefully remove and dispose of the outer pair of gloves in a designated waste container.

    • Remove the remaining PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing all PPE.

  • Waste Disposal:

    • Collect all chemical waste in a properly labeled, sealed container.

    • Dispose of the waste according to your institution's hazardous waste management guidelines.

Visual Workflow Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow start Start: Experiment with Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate preparation Pre-Handling Preparation (Risk Assessment, PPE Check) start->preparation handling Chemical Handling in Fume Hood (Weighing, Transferring, Reaction) preparation->handling post_handling Post-Handling Procedures (Decontamination, PPE Removal) handling->post_handling waste_collection Collect Waste in Labeled, Sealed Container post_handling->waste_collection disposal Dispose of Waste According to Institutional & Regulatory Guidelines waste_collection->disposal end_process End of Process disposal->end_process

Caption: Operational and Disposal Workflow for the Compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.